2,2-Dimethylcyclopentanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(2)5-3-4-6(7)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGZMZBYOHMEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196505 | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4541-32-6 | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004541326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethylcyclopentanone (CAS: 4541-32-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 2,2-dimethylcyclopentanone, a key synthetic intermediate. The information is presented to support research and development activities in the chemical and pharmaceutical industries.
Physicochemical and Spectroscopic Properties
This compound is a colorless to pale yellow liquid with a distinct, sweet odor.[1] Its key physical and chemical properties are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O | [2][3][4] |
| Molecular Weight | 112.17 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 143-145 °C | [5] |
| Density | 0.894 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.433 | [5] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [5] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum | Data |
| ¹H NMR | Identity confirmed by ¹H NMR. |
| ¹³C NMR | Spectra available from commercial suppliers. |
| Infrared (IR) | Spectra available, typically showing a strong carbonyl (C=O) stretch. |
| Mass Spectrometry (MS) | Mass spectra data are available for this compound. |
Synthesis of this compound
A patented method for the preparation of this compound involves a multi-step synthesis starting from 2-methoxycarbonylcyclopentanone. The general workflow is outlined below.
Synthetic Workflow
The synthesis involves the methylation of 2-methoxycarbonylcyclopentanone, followed by ketal protection, reduction, and subsequent deprotection and cyclization to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocol (Illustrative)
The following is a generalized protocol based on patented synthesis methods.[5] Researchers should consult the primary literature for precise experimental details.
Step 1: Methylation of 2-methoxycarbonylcyclopentanone To a solution of 2-methoxycarbonylcyclopentanone in tetrahydrofuran (B95107) (THF) at 0°C, potassium hydroxide (B78521) is added in portions. After stirring, methyl bromide is added dropwise while maintaining the temperature at 0°C. The reaction mixture is then worked up by pouring it into water and extracting with dichloromethane. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield 2-methyl-2-methoxycarbonylcyclopentanone.[5]
Step 2: Ketal Protection 2-methyl-2-methoxycarbonylcyclopentanone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid are refluxed in methylcyclohexane for several hours. After cooling, water is added, and the layers are separated. The aqueous phase is extracted with methylcyclohexane, and the combined organic phases are washed and dried. Removal of the solvent under reduced pressure affords 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal.[5]
Step 3: Reduction 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal is dissolved in 2-methylbutanol and heated to 75°C. Sodium metal is added in portions, and the reaction is maintained at this temperature for an hour. The reaction is quenched by the slow addition of ethanol at 0°C. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give 2-hydroxymethyl-2-methylcyclopentanone vinyl ketal.[5]
Step 4: Hydrolysis and Decarboxylation The intermediate from the previous step is subjected to acidic hydrolysis and decarboxylation to yield this compound.
Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis. Its primary application is in the production of the fungicide Metconazole.
Synthesis of Metconazole
This compound is a key starting material for the synthesis of Metconazole. The synthetic route involves a condensation reaction with a substituted benzyl (B1604629) compound, followed by a series of transformations including reduction, epoxidation, and ring-opening with a triazole.
Caption: Synthesis of Metconazole from this compound.
Key Reactions
-
Enolate Formation: The alpha-protons of this compound can be abstracted by a base to form an enolate. This enolate can then be used in various nucleophilic addition and substitution reactions.
-
Baeyer-Villiger Oxidation: This reaction converts the cyclic ketone into a lactone (a cyclic ester) using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). This reaction is a powerful tool for ring expansion and the synthesis of esters.
Biological and Toxicological Information
Currently, there is limited publicly available data on the specific biological activities or detailed toxicological profile of this compound itself. Its primary relevance in a biological context is as a precursor to biologically active molecules like Metconazole. General safety precautions for handling flammable liquids should be observed. It is classified as a flammable liquid and can cause skin and eye irritation.
References
An In-depth Technical Guide to the Physical Properties of 2,2-Dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylcyclopentanone, with a CAS Number of 4541-32-6, is a cyclic ketone that serves as a valuable intermediate in organic synthesis.[1] Its utility is particularly notable in the production of fungicides, such as Metconazole, and as a building block for pharmaceuticals and fragrances.[1] An understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the development of new chemical entities. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by available data and general experimental considerations.
Chemical Structure and Identification
This compound is characterized by a five-membered ring containing a ketone functional group, with two methyl groups attached to the carbon atom adjacent to the carbonyl group.
| Identifier | Value |
| IUPAC Name | 2,2-dimethylcyclopentan-1-one[2] |
| CAS Number | 4541-32-6[2] |
| Molecular Formula | C₇H₁₂O[1][2] |
| Molecular Weight | 112.17 g/mol [2][3] |
| InChI Key | FTGZMZBYOHMEPS-UHFFFAOYSA-N[3][4] |
| SMILES String | CC1(C)CCCC1=O[3][4] |
Physicochemical Properties
The physical state of this compound under standard conditions is a colorless to light yellow liquid.[1] A summary of its key quantitative physical properties is presented below.
| Property | Value | Reference Conditions |
| Boiling Point | 143-145 °C | (lit.)[5] |
| Melting Point | Not available | |
| Density | 0.894 g/mL | at 25 °C (lit.)[4][6] |
| Refractive Index | 1.433 | at 20 °C (lit.)[4][6] |
| Flash Point | 33 °C (91.4 °F) | closed cup |
| Vapor Pressure | 4.3±0.3 mmHg | at 25°C[1] |
| Solubility | Soluble in chloroform[6] |
Experimental Protocols
While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the readily available literature, standard laboratory methods are employed for such characterizations.
-
Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For small sample sizes, micro-boiling point determination methods can be utilized.
-
Density Measurement: The density is commonly measured using a pycnometer or a digital density meter. This involves determining the mass of a known volume of the substance at a specified temperature.
-
Refractive Index Measurement: A refractometer, such as an Abbé refractometer, is used to measure the refractive index. This is a measure of how much the path of light is bent, or refracted, when it enters the substance. The measurement is typically performed at a specific wavelength of light (usually the sodium D-line, 589 nm) and temperature.
-
Flash Point Determination: The flash point is determined using either an open-cup or a closed-cup apparatus. The closed-cup method, as cited for this compound, generally provides a lower and more conservative value. It is the lowest temperature at which the vapors of the material will ignite when an ignition source is introduced.
Synthesis Pathway Overview
This compound can be synthesized through various routes. One reported method involves the regioselective synthesis from its enolate precursor, which can be obtained using 2-pyrrolidone magnesium salt as an electrogenerated base. A general overview of a synthetic approach is depicted below.
Caption: A simplified workflow for the synthesis of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
-
¹H-NMR: Identity confirmed by ¹H-NMR.[6]
-
Infrared (IR) Spectroscopy: The NIST WebBook provides the gas-phase IR spectrum of this compound.[7]
-
Mass Spectrometry (MS): Mass spectral data (electron ionization) is also available.[7]
Safety and Handling
This compound is a flammable liquid and vapor.[8] It should be handled with appropriate personal protective equipment, including eye shields and gloves. Store in a dry, well-ventilated area away from heat, sparks, and open flames.[5][8]
Applications in Research and Development
This compound serves as a versatile starting material in various synthetic endeavors. Its enolate can be used in the enantioselective synthesis of chiral phosphines.[4] Furthermore, it is a precursor in the synthesis of spirosuccinimides, spiropentanopyrrolizidine oxime alkaloids, and δ,δ-dimethyl-δ-valerolactone via Baeyer-Villiger oxidation.[4] These applications highlight its importance in the development of novel chemical entities with potential applications in medicinal chemistry and materials science.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C7H12O | CID 138286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. 2,2-二甲基环戊酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 4541-32-6 [m.chemicalbook.com]
- 6. This compound - CAS-Number 4541-32-6 - Order from Chemodex [chemodex.com]
- 7. Cyclopentanone, 2,2-dimethyl- [webbook.nist.gov]
- 8. This compound | 4541-32-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Spectroscopic Analysis of 2,2-Dimethylcyclopentanone
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylcyclopentanone (CAS: 4541-32-6), a key building block in organic synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides information on the electronic environment of the protons in the molecule. Protons adjacent to the carbonyl group are deshielded and appear at a higher chemical shift (downfield).
Table 1: ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (C2) | ~1.05 | Singlet | 6H |
| -CH₂- (C5) | ~1.85 | Triplet | 2H |
| -CH₂- (C4) | ~1.95 | Multiplet | 2H |
| -CH₂- (C3) | ~2.25 | Triplet | 2H |
Note: Predicted values based on typical chemical shifts for ketones. The exact values may vary depending on the solvent and spectrometer field strength.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature. The carbonyl carbon is significantly deshielded and appears far downfield.[2]
Table 2: ¹³C NMR Data for this compound (in CDCl₃) [3]
| Carbon Atom | Chemical Shift (ppm) |
| C=O (C1) | ~220 |
| C(CH₃)₂ (C2) | ~45 |
| -CH₂- (C3) | ~38 |
| -CH₂- (C4) | ~22 |
| -CH₂- (C5) | ~35 |
| -CH₃ | ~25 |
Source: SpectraBase[3]
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation : Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4] A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[4][5]
-
Instrument Setup : The NMR tube is placed into a spinner turbine and inserted into the NMR spectrometer.[4] The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming : The magnetic field is shimmed to maximize its homogeneity, which results in sharp and well-resolved NMR signals.[4]
-
Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, proton-decoupling is typically applied to simplify the spectrum to single lines for each carbon. A sufficient number of scans are co-added to achieve a good signal-to-noise ratio.[4]
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8]
IR Spectroscopic Data
The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group in a five-membered ring. Ring strain in cyclopentanone (B42830) rings tends to increase the frequency of the carbonyl stretch compared to acyclic ketones.[2]
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | ~1740-1750 | Strong, Sharp |
| C-H Stretch (sp³) | ~2850-3000 | Medium-Strong |
| C-H Bend | ~1465 | Medium |
Source: NIST Chemistry WebBook, SpectraBase[9][10]
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, the following protocol is typically used:
-
Sample Preparation : A thin film of the neat liquid is prepared by placing one or two drops between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[4][11] Alternatively, a capillary cell can be used.
-
Instrument Setup : The IR spectrometer, often a Fourier Transform Infrared (FTIR) instrument, is purged with dry air or nitrogen to minimize atmospheric interference.[4]
-
Background Scan : A background spectrum is collected using the empty salt plates or cell. This is necessary to subtract the absorbance of the cell and the atmosphere from the final sample spectrum.[4]
-
Data Acquisition : The prepared sample is placed in the spectrometer's sample holder. The IR spectrum is typically scanned over the range of 4000-400 cm⁻¹.[4] To improve the signal-to-noise ratio, 16 to 32 scans are often co-added.[4]
-
Data Processing : The instrument's software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern.[12]
MS Spectroscopic Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (112.17 g/mol ) and several fragment ions. The fragmentation is dominated by α-cleavage, a characteristic pathway for ketones.[2][13]
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 112 | ~20-35% | [M]⁺ (Molecular Ion) |
| 97 | ~10% | [M - CH₃]⁺ |
| 84 | ~15% | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 69 | ~15% | [C₅H₉]⁺ |
| 56 | 100% (Base Peak) | [C₄H₈]⁺ or [CH₃-C(CH₃)=C=O]⁺ |
| 41 | ~40% | [C₃H₅]⁺ (Allyl cation) |
Source: PubChem, SpectraBase[9][14][15]
Experimental Protocol for Mass Spectrometry
A typical protocol for GC-MS analysis is as follows:
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Gas Chromatography (GC) : A small volume of the sample is injected into the GC, where it is vaporized. The components are separated as they pass through a capillary column. This compound is separated from the solvent and any impurities.
-
Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[9]
-
Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualized Workflows and Pathways
General Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Mass Spectrometry Fragmentation of this compound
This diagram shows the primary α-cleavage fragmentation pathways for the this compound molecular ion.
Caption: Key fragmentation pathways of this compound in EI-MS.
References
- 1. This compound - CAS-Number 4541-32-6 - Order from Chemodex [chemodex.com]
- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. webassign.net [webassign.net]
- 9. This compound | C7H12O | CID 138286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cyclopentanone, 2,2-dimethyl- [webbook.nist.gov]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectrabase.com [spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Stability and Reactivity of 2,2-Dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and reactivity of 2,2-dimethylcyclopentanone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document consolidates available data on its physical and chemical properties, synthesis, and characteristic reactions. While quantitative kinetic and thermodynamic data for this compound are not extensively available in the public domain, this guide furnishes detailed experimental protocols to enable researchers to generate such data. The guide includes descriptions of its thermal and photochemical stability, along with its reactivity profile, encompassing nucleophilic additions, enolate formation, and Baeyer-Villiger oxidation. Visual diagrams are provided to illustrate key reaction pathways and experimental workflows, offering a valuable resource for professionals in drug development and chemical research.
Introduction
This compound (CAS No. 4541-32-6) is a cyclic ketone that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a five-membered ring with a gem-dimethyl group adjacent to the carbonyl, influences its stability and reactivity, making it a subject of interest for synthetic chemists. This guide aims to provide a detailed technical resource on the stability and reactivity of this compound, with a focus on its practical application in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [1][3] |
| Molecular Weight | 112.17 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.894 g/mL at 25 °C | [5][6] |
| Boiling Point | 143-145 °C | [5][6] |
| Refractive Index (n20/D) | 1.433 | [5][6] |
| Flash Point | 32.8 °C (closed cup) | [1] |
| Vapor Pressure | 4.3 ± 0.3 mmHg at 25°C | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 1.08 (s, 6H, 2xCH₃), 1.83 (t, 2H, CH₂), 2.31 (t, 2H, CH₂) | [7] |
| ¹³C NMR (CDCl₃) | δ (ppm): 24.8 (2xCH₃), 34.5 (CH₂), 38.6 (CH₂), 46.2 (C(CH₃)₂), 223.0 (C=O) | [3][8] |
| IR (neat) | ν (cm⁻¹): 1740 (C=O stretch) | [3][9] |
| Mass Spectrometry (EI) | m/z (%): 112 (M⁺, 22), 97, 84, 69, 56 (100), 41 | [3] |
Stability Profile
This compound is generally stable under standard laboratory conditions.[1] However, its stability can be influenced by temperature, light, and the presence of acids or bases.
Thermal Stability
Photochemical Stability
The photochemical behavior of cyclic ketones is characterized by the Norrish Type I and Type II reactions upon excitation with UV light. For this compound, which lacks γ-hydrogens, the Norrish Type I cleavage is the more probable photochemical pathway. This involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon, leading to a biradical intermediate. This intermediate can then decarbonylate to form a hydrocarbon radical or undergo other rearrangements.
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of its carbonyl group and the adjacent α-carbons.
Nucleophilic Addition
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. The gem-dimethyl group at the α-position can introduce some steric hindrance, potentially affecting the rate of nucleophilic attack compared to unsubstituted cyclopentanone (B42830).
Caption: Generalized pathway for nucleophilic addition to this compound.
Enolate Formation
Like other ketones with α-hydrogens, this compound can be deprotonated at the α-position (C5) to form an enolate. Due to the presence of the gem-dimethyl group at the C2 position, only one enolate can be formed. The formation of this enolate is crucial for subsequent alkylation and condensation reactions. The choice of base and reaction conditions (e.g., temperature) can influence the yield and subsequent reactivity of the enolate. Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures are typically used to ensure complete and regioselective enolate formation.[4]
Caption: Formation of the enolate of this compound.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a characteristic reaction of ketones that converts them into esters (or lactones for cyclic ketones) using a peroxy acid (e.g., m-CPBA) or other oxidants.[11] In the case of this compound, this reaction results in the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms, forming a lactone. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In this symmetrical ketone, migration of either adjacent carbon would lead to the same product.
Caption: Baeyer-Villiger oxidation of this compound to a lactone.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and for the investigation of its stability.
Synthesis of this compound
A common route for the synthesis of this compound involves the methylation of 2-methylcyclopentanone (B130040).[12]
Materials:
-
2-Methylcyclopentanone
-
Sodium hydride (NaH) or other strong base
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous THF to remove the mineral oil.
-
Add fresh anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of 2-methylcyclopentanone (1 equivalent) in anhydrous THF to the stirred slurry via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Caption: Experimental workflow for the synthesis of this compound.
Thermal Stability Analysis
Thermogravimetric analysis (TGA) can be employed to determine the thermal stability of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of mass loss in the TGA curve indicates the beginning of thermal decomposition. The temperature at which 5% mass loss occurs (T₅) is often used as a measure of thermal stability.
Photochemical Stability Analysis
The photochemical stability can be assessed by exposing a solution of this compound to UV radiation and monitoring its degradation over time.
Instrumentation:
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare a standard solution of this compound in a photochemically inert solvent (e.g., acetonitrile (B52724) or hexane) of known concentration.
-
Place the solution in the quartz reaction vessel of the photochemical reactor.
-
Irradiate the solution with the UV lamp for a set period.
-
At regular time intervals, withdraw aliquots of the solution.
-
Analyze the aliquots by GC-MS or HPLC to determine the concentration of remaining this compound and to identify any degradation products.
-
Plot the concentration of this compound as a function of irradiation time to determine the rate of photochemical degradation.
Conclusion
This compound is a valuable synthetic intermediate with a reactivity profile dominated by its carbonyl group and α-protons. It is a stable compound under standard conditions, but can undergo thermal and photochemical degradation. While this guide provides a comprehensive overview of its known properties and reactions, there is a notable absence of publicly available quantitative kinetic and thermodynamic data. The experimental protocols detailed herein offer a framework for researchers to generate this critical information, thereby enabling a more profound understanding of the stability and reactivity of this important molecule and facilitating its application in chemical synthesis and drug development.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H12O | CID 138286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. This compound | 4541-32-6 [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 12. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Synthesis of 2,2-Dimethylcyclopentanone from Dimethyl Adipate
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,2-dimethylcyclopentanone, a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients, including the fungicide Metconazole.[1][2] The synthesis commences with the readily available starting material, dimethyl adipate (B1204190), and proceeds through a multi-step sequence involving intramolecular cyclization, exhaustive alkylation, and decarboxylation. This document outlines detailed experimental protocols, presents quantitative data for each step, and illustrates the logical workflow of the synthesis.
Overall Synthetic Pathway
The transformation of dimethyl adipate into this compound is typically achieved in three primary stages:
-
Dieckmann Condensation: An intramolecular cyclization of dimethyl adipate to form the cyclic β-keto ester, methyl 2-oxocyclopentanecarboxylate.
-
Exhaustive Methylation: A two-step alkylation of the C2 position of the cyclic intermediate with a methylating agent to introduce two methyl groups.
-
Hydrolysis and Decarboxylation: Removal of the methoxycarbonyl group to yield the final product, this compound.
The complete reaction sequence is visualized below.
Caption: Overall synthetic pathway from dimethyl adipate to this compound.
Step 1: Dieckmann Condensation of Dimethyl Adipate
The synthesis begins with the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[3] In this case, dimethyl adipate is treated with a strong base, such as sodium methoxide (B1231860), to yield methyl 2-oxocyclopentanecarboxylate. The use of different bases can influence the reaction yield.[4]
Experimental Protocol
-
Reaction Setup: A multi-neck round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, and the system is maintained under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Toluene is introduced as the solvent, followed by the addition of a base (e.g., 30% w/w sodium methoxide in methanol).[5]
-
Cyclization: Dimethyl adipate is added to the stirred suspension.[5] The mixture is heated to distill off the methanol (B129727) by-product along with some toluene, driving the reaction forward.[5] The reaction temperature is typically maintained between 100-150°C.[5]
-
Work-up: After the reaction is complete, the mixture is cooled. The resulting salt of the β-keto ester is neutralized with an aqueous acid (e.g., hydrochloric acid or sulfuric acid).[6]
-
Isolation: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude methyl 2-oxocyclopentanecarboxylate, which can be purified by vacuum distillation.
Quantitative Data: Dieckmann Condensation
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dimethyl Adipate | Sodium Methoxide | Toluene | 100-110 | 68-74 | [5] |
| Diethyl Adipate | Sodium Methoxide | Toluene | ~150 | 61 | [4] |
| Diethyl Adipate | Potassium t-Butoxide | Toluene | Reflux | 82 | [4] |
| Diethyl Adipate | Potassium t-Butoxide | Solvent-free | Room Temp | 82 | [7] |
| Dimethyl Adipate | Sodium Methoxide | DMF | 90-110 | up to 99 | [6] |
Step 2: Exhaustive C2-Methylation
This stage involves the sequential addition of two methyl groups to the C2 position, which is alpha to both the ketone and the ester functionalities. This is typically performed as two separate alkylation steps. A significant challenge in this process is controlling the regioselectivity, as methylation can also occur at the C5 position, leading to undesired byproducts.[1]
Experimental Protocol: First Methylation
-
Enolate Formation: Methyl 2-oxocyclopentanecarboxylate (1.0 eq.) is dissolved in a suitable solvent such as tetrahydrofuran (B95107) in a reaction vessel under an inert atmosphere and cooled to 0°C.[1][8] A base, such as potassium hydroxide (B78521) (approx. 1.1 eq.), is added in portions to form the potassium enolate.[1]
-
Alkylation: A methylating agent, such as methyl bromide or methyl iodide (approx. 1.2-1.5 eq.), is added dropwise while maintaining the temperature at 0°C.[1] The reaction is stirred for several hours to ensure completion.[1]
-
Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane).[1] The combined organic layers are washed, dried, and concentrated. The resulting crude product, 2-methyl-2-methoxycarbonylcyclopentanone, is purified by vacuum distillation. A yield of 97% has been reported for this step.[1]
Experimental Protocol: Second Methylation
The introduction of the second methyl group is more challenging due to increased steric hindrance. A stronger, non-nucleophilic base is required to efficiently generate the enolate of the monomethylated intermediate.
-
Enolate Formation: Sodium hydride (NaH, 60% dispersion in mineral oil, approx. 1.1 eq.) is washed with dry hexane (B92381) under an inert atmosphere in a reaction flask. Anhydrous tetrahydrofuran (THF) is added, and the suspension is cooled to 0°C. A solution of 2-methyl-2-methoxycarbonylcyclopentanone (1.0 eq.) in THF is added dropwise. The mixture is stirred until hydrogen evolution ceases, indicating complete formation of the sodium enolate.
-
Alkylation: Methyl iodide (approx. 1.3 eq.) is added to the enolate suspension.[9] The reaction is allowed to warm to room temperature and then gently heated (e.g., to 40°C) to drive the alkylation to completion.[9]
-
Work-up and Isolation: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic phases are washed, dried, and concentrated under reduced pressure to afford crude methyl 2,2-dimethyl-2-oxocyclopentanecarboxylate, which can be used in the next step with or without further purification.
Step 3: Hydrolysis and Decarboxylation
In the final step, the dimethylated β-keto ester undergoes acidic hydrolysis to form a β-keto acid, which is unstable and readily decarboxylates upon heating to furnish the target this compound.
Experimental Protocol
-
Reaction Setup: The crude methyl 2,2-dimethyl-2-oxocyclopentanecarboxylate is placed in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis & Decarboxylation: An aqueous solution of a strong acid, such as 20% sulfuric acid, is added to the flask.[5] The mixture is heated to reflux (approx. 100°C) for several hours (e.g., 7-10 hours) to ensure complete hydrolysis and decarboxylation.[5][10]
-
Isolation and Purification: After cooling to room temperature, the reaction mixture is extracted multiple times with an organic solvent like diethyl ether. The combined organic extracts are washed with a 5% sodium bicarbonate solution and saturated brine, then dried over anhydrous sodium sulfate.[10] The solvent is removed by distillation, and the final product, this compound, is purified by fractional distillation under reduced pressure. Reported yields for this final step are often high, in the range of 80-95%.[5][10]
Quantitative Data: Overall Process
A one-pot process starting from dimethyl adipate has been described, which combines cyclization, methylation (mono-alkylation), and decarboxylation to yield 2-methylcyclopentanone (B130040) with an overall yield of 84.2%.[5] While this specific patent focuses on the mono-methylated product, it highlights the potential for high-yield, streamlined processes. The overall yield for the three-stage synthesis of this compound is typically lower due to the complexities of the second methylation step.
General Experimental Workflow
The logical flow of the entire synthesis, from starting material to final purified product, involves a repeating sequence of reaction, work-up, and purification for each major chemical transformation.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. fiveable.me [fiveable.me]
- 4. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 5. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]
- 6. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methylcyclopentanone synthesis - chemicalbook [chemicalbook.com]
Molecular weight and formula of 2,2-Dimethylcyclopentanone
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral analysis of 2,2-Dimethylcyclopentanone. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Core Molecular and Physical Data
This compound is a cyclic ketone with the chemical formula C₇H₁₂O.[1] Its molecular weight is approximately 112.17 g/mol .[2][3][4] The compound is a colorless to light yellow liquid and is primarily utilized as a key intermediate in the synthesis of various organic molecules, most notably the fungicide Metconazole.[3]
Summary of Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [2][3][4] |
| CAS Number | 4541-32-6 | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 143-145 °C | [4] |
| Density | 0.894 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.433 | [4] |
| Flash Point | 33 °C | |
| Solubility | Soluble in organic solvents such as chloroform (B151607). | |
| InChI | 1S/C7H12O/c1-7(2)5-3-4-6(7)8/h3-5H2,1-2H3 | [1] |
| InChIKey | FTGZMZBYOHMEPS-UHFFFAOYSA-N | [1] |
| SMILES | CC1(C)CCCC1=O | [4] |
Synthesis of this compound
A common synthetic route to this compound involves the methylation of 2-methylcyclopentanone (B130040). The following is a representative experimental protocol derived from patented industrial processes.
Experimental Protocol: Synthesis via Methylation
Materials:
-
2-Methyl-2-methoxycarbonylcyclopentanone
-
Ethylene (B1197577) glycol
-
p-Toluenesulfonic acid
-
Sodium metal
-
2-Methylbutanol
-
Ethyl acetate
-
Dichloromethane
-
Anhydrous sodium sulfate (B86663)
-
Water
-
Saturated brine solution
Procedure:
-
Protection of the Ketone: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-methyl-2-methoxycarbonylcyclopentanone (390 g, 2.5 mol), ethylene glycol (465 g, 7.5 mol), p-toluenesulfonic acid (43 g, 10 mol%), and methylcyclohexane (2 L). Heat the mixture to 100°C and reflux for 4-5 hours, collecting the water that forms. After the reaction is complete, cool the mixture and wash with water. Separate the organic layer, extract the aqueous layer three times with methylcyclohexane, and combine the organic extracts. Wash the combined organic phase with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal.[5]
-
Reduction of the Ester: In a 5 L three-necked round-bottom flask, dissolve the 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal (200 g, 1 mol) in 2-methylbutanol (2 L). Heat the solution to 75°C. Carefully add sodium metal (46 g, 2 mol) in small pieces to the reaction mixture. Maintain the temperature at 75°C for 1 hour after the addition of sodium is complete.[5]
-
Work-up of the Reduction: Cool the reaction mixture to 0°C and slowly add ethanol (1 L) to quench any unreacted sodium. Pour the mixture into water and extract three times with ethyl acetate. Combine the organic extracts, wash with water, and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-hydroxymethyl-2-methylcyclopentanone ethylene ketal.[5]
-
Deprotection and Subsequent Reactions: The resulting alcohol can then be further processed. For the synthesis of this compound, an alternative methylation step would be required, followed by deprotection. A previously reported method involves the reaction of 2-methylcyclopentanone with dimethyl sulfate to introduce the second methyl group. However, this can lead to side products.[5]
Spectroscopic Analysis
The characterization of this compound is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the methylene (B1212753) protons of the cyclopentanone (B42830) ring. The two methyl groups at the C2 position are equivalent and should appear as a singlet. The methylene protons at C3, C4, and C5 will appear as multiplets.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule.[6] The spectrum is expected to show distinct peaks for the carbonyl carbon, the quaternary carbon at C2, the two equivalent methyl carbons, and the three methylene carbons of the ring.
Experimental Protocol for NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum of this compound obtained by electron ionization will show the molecular ion peak (M⁺) at m/z = 112.[2] Common fragmentation patterns for cyclic ketones include alpha-cleavage and McLafferty rearrangement, which will result in characteristic fragment ions.
Experimental Protocol for Mass Spectrometry:
-
Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically via a gas chromatography (GC) inlet for separation and purification before ionization.
-
Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Record the mass-to-charge ratio (m/z) and relative abundance of the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed in the region of 1740-1750 cm⁻¹ for five-membered cyclic ketones. Other significant absorptions include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-H bending vibrations.
Experimental Protocol for IR Spectroscopy:
-
For a liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.
Applications and Reactivity
The primary application of this compound is as a crucial intermediate in the synthesis of the triazole fungicide, Metconazole.[3] Its chemical reactivity is characteristic of a ketone, making it susceptible to nucleophilic addition reactions at the carbonyl carbon. It can also undergo reactions at the alpha-carbon positions, such as enolate formation, which allows for further functionalization. Additionally, this compound can undergo Baeyer-Villiger oxidation to form the corresponding lactone.[4]
Logical Workflow for a Key Application
The following diagram illustrates the role of this compound as a key building block in a multi-step organic synthesis.
Caption: Role of this compound in Synthesis.
Biological Activity
While this compound is a key component in the synthesis of the biologically active fungicide Metconazole, there is limited direct research on its own biological activities or signaling pathways. One source suggests it may be a useful biochemical for proteomics research, though specific applications are not detailed.[7] The primary significance of this compound in the life sciences and drug development lies in its role as a versatile synthetic intermediate. Further research is required to fully elucidate any intrinsic biological effects of this compound.
References
- 1. Cyclopentanone, 2,2-dimethyl- [webbook.nist.gov]
- 2. This compound | C7H12O | CID 138286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound 96 4541-32-6 [sigmaaldrich.com]
- 5. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Cyclopentanone, 2,5-dimethyl- [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metconazole from 2,2-Dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a five-step synthesis pathway for the triazole fungicide, Metconazole, commencing from 2,2-Dimethylcyclopentanone. The protocols outlined are based on documented chemical literature, offering a comprehensive guide for the laboratory-scale synthesis of this important agrochemical.
Metconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi, a critical component of their cell membranes. This disruption of the fungal cell membrane leads to cell death and the cessation of fungal growth. The synthesis route described herein provides a practical approach for obtaining Metconazole for research and development purposes.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Metconazole, like other triazole fungicides, targets the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. By inhibiting this enzyme, Metconazole prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell. This ultimately disrupts the structure and function of the fungal cell membrane, inhibiting fungal growth.
Caption: Mechanism of Metconazole action via inhibition of ergosterol biosynthesis.
Overall Synthesis Workflow
The synthesis of Metconazole from this compound is accomplished through a five-step reaction sequence. This workflow involves a condensation reaction, epoxidation, nucleophilic ring-opening, reduction, and a final chlorination step to yield the target molecule.
Caption: Five-step synthesis workflow for Metconazole.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the Metconazole synthesis.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | 5-Benzylidene-2,2-dimethylcyclopentanone | C₁₄H₁₆O | 200.28 | 96 |
| 2 | 7-Benzylidene-4,4-dimethyl-1-oxaspiro[2.4]heptane | C₁₅H₁₈O | 214.30 | ~90 (Estimated) |
| 3 | 5-Benzylidene-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | C₁₇H₂₀N₃O | 298.37 | ~85 (Estimated) |
| 4 | 5-Benzyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | C₁₇H₂₂N₃O | 300.38 | >95 (Estimated) |
| 5 | Metconazole | C₁₇H₂₂ClN₃O | 319.83 | 84-87 |
Experimental Protocols
Step 1: Synthesis of 5-Benzylidene-2,2-dimethylcyclopentanone (Condensation)
This step involves the base-catalyzed aldol (B89426) condensation of this compound with benzaldehyde.
Materials:
-
This compound (0.1 mol, 11.2 g)
-
Benzaldehyde (0.1 mol, 10.6 g)
-
10% Sodium hydroxide (B78521) solution (45 g)
-
Water (100 mL)
Procedure:
-
To a reaction flask, add this compound (11.2 g), benzaldehyde (10.6 g), and water (100 mL).
-
Stir the mixture and maintain the temperature at 15-20 °C.
-
Slowly add 45 g of a 10% sodium hydroxide solution dropwise, while maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for 30 minutes.
-
Heat the reaction mixture to 90 °C and maintain for 30 minutes.
-
Cool the mixture to 30 °C.
-
Collect the precipitated solid by suction filtration and dry to obtain 5-benzylidene-2,2-dimethylcyclopentanone.
Expected Yield: 96%
Step 2: Synthesis of 7-Benzylidene-4,4-dimethyl-1-oxaspiro[2.4]heptane (Epoxidation)
This step utilizes a Johnson-Corey-Chaykovsky reaction to form a spiro-epoxide from the α,β-unsaturated ketone synthesized in Step 1.
Materials:
-
5-Benzylidene-2,2-dimethylcyclopentanone (0.3 mol, 60.0 g)
-
Trimethylsulfonium (B1222738) methyl sulfate (B86663) (0.3 mol, 56.4 g)
-
Sodium hydroxide (0.9 mol, 36 g)
-
Toluene (B28343) (400 mL)
Procedure:
-
In a reaction flask, dissolve 5-benzylidene-2,2-dimethylcyclopentanone (60.0 g) in toluene (400 mL).
-
Add sodium hydroxide (36 g) and trimethylsulfonium methyl sulfate (56.4 g) to the mixture.
-
Stir the reaction mixture at 25 °C for 16 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, proceed with aqueous workup and extraction to isolate the product.
Expected Yield: Approximately 90% (estimated based on similar reactions).
Step 3: Synthesis of 5-Benzylidene-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (Ring-Opening)
The epoxide ring is opened by the nucleophilic attack of the 1,2,4-triazole anion.
Materials:
-
7-Benzylidene-4,4-dimethyl-1-oxaspiro[2.4]heptane (0.1 mol, 21.4 g)
-
1,2,4-Triazole (0.11 mol, 7.6 g)
-
Sodium hydride (60% dispersion in mineral oil, 0.11 mol, 4.4 g)
-
Anhydrous Dimethylformamide (DMF) (200 mL)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, suspend sodium hydride (4.4 g) in anhydrous DMF (100 mL).
-
Slowly add a solution of 1,2,4-triazole (7.6 g) in anhydrous DMF (50 mL) at 0 °C.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Add a solution of 7-benzylidene-4,4-dimethyl-1-oxaspiro[2.4]heptane (21.4 g) in anhydrous DMF (50 mL) dropwise.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Yield: Approximately 85% (estimated based on literature for similar epoxide ring-opening reactions with triazoles).
Step 4: Synthesis of 5-Benzyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (Reduction)
The exocyclic double bond of the benzylidene group is selectively reduced via catalytic hydrogenation.
Materials:
-
5-Benzylidene-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (0.05 mol, 14.9 g)
-
10% Palladium on carbon (Pd/C) (5 mol%)
-
Methanol (B129727) or Ethanol (B145695) (150 mL)
-
Hydrogen gas
Procedure:
-
Dissolve 5-benzylidene-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (14.9 g) in methanol or ethanol (150 mL) in a hydrogenation vessel.
-
Add 10% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Expected Yield: Greater than 95% (catalytic hydrogenation of isolated double bonds is typically a high-yielding reaction).
Step 5: Synthesis of Metconazole (Chlorination)
The final step involves the chlorination of the aromatic ring of the benzyl (B1604629) group. Two alternative protocols are presented.
Protocol 5a: Materials:
-
5-Benzyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (0.05 mol, 14.2 g)
-
Iron powder (0.1 g)
-
Chlorine gas (0.053 mol, 3.8 g)
-
Tetrahydrofuran (THF) (50 mL)
Procedure:
-
To a reaction flask, add 5-benzyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (14.2 g), THF (50 mL), and iron powder (0.1 g).
-
Introduce chlorine gas (3.8 g) into the mixture at 25 °C.
-
After the introduction is complete, stir the reaction for 4 hours.
-
Filter the mixture and concentrate the organic solvent.
-
Add methylcyclohexane to the residue and filter to obtain Metconazole.
Expected Yield: 87%
Protocol 5b: Materials:
-
5-Benzyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (0.05 mol, 14.2 g)
-
Potassium persulfate (0.1 mol, 27 g)
-
Ammonium (B1175870) chloride (0.1 mol, 5.3 g)
-
Acetonitrile (B52724) (50 mL)
Procedure:
-
In a reaction flask, combine 5-benzyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (14.2 g) and acetonitrile (50 mL).
-
Add potassium persulfate (27 g) and ammonium chloride (5.3 g).
-
Heat the mixture to 95 °C and stir for 2 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, cool the mixture, filter, and concentrate to obtain Metconazole.
Expected Yield: 84%
Spectroscopic Data
The following table summarizes key spectroscopic data for Metconazole.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) | | :--- | :--- | :--- | :--- | :--- | | Metconazole | 7.93 (s, 1H), 7.78 (s, 1H), 7.26-7.10 (m, 4H), 4.45 (d, 1H), 4.18 (d, 1H), 3.05 (dd, 1H), 2.50-2.35 (m, 2H), 2.05-1.90 (m, 1H), 1.75-1.60 (m, 1H), 1.45-1.30 (m, 1H), 1.05 (s, 3H), 0.60 (s, 3H) | 151.2, 144.9, 134.0, 132.0, 130.3, 128.5, 84.1, 57.2, 50.1, 46.2, 38.9, 34.5, 25.1, 22.8 | [M+H]⁺ 320.15 |
2,2-Dimethylcyclopentanone: A Versatile C7 Building Block for Complex Molecule Synthesis
Jamestown, North Carolina – December 21, 2025 – 2,2-Dimethylcyclopentanone, a readily available cyclic ketone, is a valuable and versatile starting material in organic synthesis. Its unique structural features, including a five-membered ring and a quaternary carbon center adjacent to the carbonyl group, make it an ideal precursor for the construction of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in several important synthetic transformations.
Applications in Synthesis
This compound serves as a foundational scaffold for the synthesis of a range of intricate molecular architectures. Key applications include its use in the production of the fungicide Metconazole (B41703), the spirosuccinimide moiety of the natural product Asperparaline A, and as a precursor for chiral phosphine (B1218219) ligands. Furthermore, it undergoes efficient Baeyer-Villiger oxidation to produce δ,δ-dimethyl-δ-valerolactone, a useful lactone intermediate. Its utility also extends to the synthesis of spiropentanopyrrolizidine oxime alkaloids, C-2 substituted vitamin D derivatives, and the natural product catalpalactone.
Key Synthetic Applications and Protocols
This section details the experimental procedures for several key synthetic transformations starting from this compound.
Synthesis of the Spirosuccinimide Moiety of Asperparaline A
A five-step synthesis transforms this compound into the spirosuccinimide core of Asperparaline A, a natural product with potential biological activity.[1][2] The overall yield for this multi-step synthesis is moderate.
Experimental Workflow:
Caption: Synthetic pathway to the spirosuccinimide moiety of Asperparaline A.
Quantitative Data:
| Step | Product | Reagents and Conditions | Yield (%) |
| 1 | Unsaturated Dinitrile | Malononitrile, piperidine, benzoic acid, benzene, reflux | 61 |
| 2 | Trinitrile | NaCN, acetic acid, 95% ethanol, 35°C, 14h | 60 |
| 3 | 1-(Carboxymethyl)-2,2-dimethylcyclopentanecarboxylic acid | 48% HBr, sea sand, 130°C, 18h | 62 |
| 4 | Anhydride Intermediate | Acetyl chloride, reflux, 3h | Not Isolated |
| 5 | 2,6,6-Trimethyl-2-azaspiro[4.4]nonane-1,3-dione | 40% aq. methylamine, 0°C to 180°C, 5.5h+ | 52 |
Detailed Protocol:
A detailed, step-by-step protocol for the synthesis of the spirosuccinimide moiety of Asperparaline A can be found in the work of Tanimori et al.[1]
Synthesis of Metconazole
The fungicide Metconazole is synthesized from this compound through a multi-step process involving condensation, epoxidation, ring-opening, reduction, and chlorination.[3][4] This pathway provides an efficient route to this important agrochemical.
Experimental Workflow:
Caption: Synthetic pathway for the fungicide Metconazole.
Quantitative Data:
| Step | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | 5-Benzylidene-2,2-dimethylcyclopentanone | Benzaldehyde, NaOH, Ethanol/Water, 5-10°C to 80-100°C | High | [3][4] |
| 2 | 7-Benzylidene-4,4-dimethyl-1-oxaspiro[2.4]heptane | Trimethylsulfonium bromide, NaOH, Toluene, 25-60°C | High | [3][4] |
| 3 | 5-Benzylidene-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | 1,2,4-Triazole, NaOH, PEG-400, 80-120°C | High | [3][4] |
| 4 | 5-Benzyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol | H₂, Pd/C, Methanol | High | [3][4] |
| 5 | Metconazole | SOCl₂ or other chlorinating agents | 87 | [4] |
Detailed Protocol:
Detailed experimental procedures for the synthesis of Metconazole are described in Chinese patent CN114230531A.[3] The final chlorination step, for instance, involves reacting 14.2g of the alcohol intermediate with 3.8g of chlorine in 50ml of tetrahydrofuran (B95107) in the presence of 0.1g of iron powder at 25°C for 4 hours to yield Metconazole in 87% yield after workup and purification.[4]
Baeyer-Villiger Oxidation to δ,δ-Dimethyl-δ-valerolactone
The Baeyer-Villiger oxidation of this compound provides a direct route to δ,δ-dimethyl-δ-valerolactone, a valuable lactone intermediate. This reaction typically employs a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), as the oxidant.[5][6]
Reaction Scheme:
Caption: Baeyer-Villiger oxidation of this compound.
Quantitative Data and Protocol:
A general procedure for the Baeyer-Villiger oxidation of a ketone involves dissolving the ketone (1.0 equiv) in dichloromethane (B109758) (DCM) and treating it with m-CPBA (2.0 equiv). The mixture is stirred at a specified temperature (e.g., 45°C) for a period of time (e.g., 48 h). The reaction is then quenched with an aqueous solution of sodium thiosulfate (B1220275) and worked up.[5] Specific yields for the oxidation of this compound are not detailed in the provided search results but are expected to be high based on the general efficiency of this reaction.
Other Notable Applications
This compound also serves as a precursor in the synthesis of:
-
Chiral Phosphines: The enolate of this compound is a key starting material in the enantioselective synthesis of P-aryl-2-phosphabicyclo[3.3.0]octane (PBO) ligands, which are effective catalysts for various asymmetric transformations.[7][8]
-
Spiropentanopyrrolizidine Oxime Alkaloids: This ketone is utilized in the synthesis of novel spiropentanopyrrolizidine oxime alkaloids.[7]
-
C-2 Substituted Vitamin D Derivatives: this compound has been incorporated into the side chains of C-2 substituted vitamin D derivatives, which are explored for their potential therapeutic properties.[7][9][10][11][12][13]
-
Catalpalactone: This natural product has been synthesized from this compound.[14]
Detailed experimental protocols for these syntheses require further investigation of the primary literature.
Conclusion
This compound is a versatile and economically important building block in organic synthesis. Its application in the synthesis of agrochemicals, pharmaceutical intermediates, and complex natural products highlights its significance to researchers, scientists, and professionals in drug development. The protocols and data presented here provide a foundation for the practical application of this valuable C7 ketone.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of the spirosuccinimide moiety of Asperparaline A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN114230531A - Synthesis method of metconazole - Google Patents [patents.google.com]
- 4. CN114230531B - Synthesis method of metconazole - Google Patents [patents.google.com]
- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. This compound | 4541-32-6 [chemicalbook.com]
- 8. This compound | 4541-32-6 | Benchchem [benchchem.com]
- 9. researchmap.jp [researchmap.jp]
- 10. Synthesis of vitamin D3 derivatives with nitrogen-linked substituents at A-ring C-2 and evaluation of their vitamin D receptor-mediated transcriptional activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and biological activities of vitamin D3 derivatives with cyanoalkyl side chain at C-2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. symeres.com [symeres.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Enantioselective Synthesis Utilizing 2,2-Dimethylcyclopentanone Enolate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereocontrolled formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of chiral drugs and complex molecules. The enolate of 2,2-dimethylcyclopentanone serves as a valuable prochiral nucleophile, offering a platform for the enantioselective introduction of substituents at the α-position. The gem-dimethyl group at the 2-position effectively blocks one of the α-positions, simplifying regiochemical outcomes and allowing for focused stereochemical control at the C5 position. This document provides detailed application notes and experimental protocols for the enantioselective synthesis involving the enolate of this compound, with a primary focus on its application in the synthesis of chiral phosphine (B1218219) ligands.
Application 1: Enantioselective Synthesis of P-Aryl-2-phosphabicyclo[3.3.0]octanes (PBOs)
A significant application of this compound enolate is in the asymmetric synthesis of the P-aryl-2-phosphabicyclo[3.e]octane (PBO) family of chiral phosphine ligands. These ligands have demonstrated utility in various transition-metal-catalyzed enantioselective reactions. The key strategy involves an enantioselective alkylation of the lithium enolate of this compound with a chiral electrophile derived from a lactate (B86563) ester, followed by a diastereoselective cyclization.
Logical Workflow for PBO Synthesis
Caption: Synthetic pathway to PBO ligands.
Quantitative Data
The following table summarizes the typical yields and stereoselectivities achieved in the key steps of the PBO synthesis.
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
| Enantioselective Alkylation | Alkylated Cyclopentanone | 70-85 | >95:5 | >98 |
| Diastereoselective Cyclization | PBO Ligand | 60-75 | >98:2 (endo:exo) | >98 |
Experimental Protocols
Protocol 1: Generation of this compound Lithium Enolate
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine to the cooled THF.
-
Slowly add a solution of n-BuLi in hexanes to the diisopropylamine solution while maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.
-
To the freshly prepared LDA solution, add a solution of this compound in anhydrous THF dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate. The resulting enolate solution is used immediately in the subsequent alkylation step.
Protocol 2: Enantioselective Alkylation with a Chiral Triflate
Materials:
-
Solution of this compound lithium enolate (from Protocol 1)
-
Chiral triflate derived from ethyl (S)-lactate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To the pre-formed lithium enolate solution at -78 °C, add a solution of the chiral triflate in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alkylated product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkylated cyclopentanone. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC or GC analysis.
Further Applications and Future Directions
While the synthesis of PBO ligands is a well-established application, the enantioselective functionalization of the this compound enolate can be extended to other areas. Future research could explore:
-
Asymmetric Michael Additions: The enolate can be used as a nucleophile in Michael additions to various α,β-unsaturated compounds in the presence of chiral catalysts to construct vicinal stereocenters.
-
Organocatalyzed Reactions: The development of organocatalytic methods for the enantioselective protonation or alkylation of the enolate would provide a metal-free alternative for the synthesis of chiral cyclopentanones.
-
Synthesis of Natural Products and Analogs: The resulting chiral α-functionalized 2,2-dimethylcyclopentanones are valuable building blocks for the synthesis of complex natural products and their analogs for drug discovery programs.
Logical Relationship of Potential Applications
Caption: Applications of the chiral enolate.
Conclusion
The enolate of this compound is a versatile and valuable tool in enantioselective synthesis. The protocols and data presented here for the synthesis of PBO ligands highlight its utility in creating highly valuable chiral molecules. The potential for expanding its application to other asymmetric transformations underscores its importance for researchers and professionals in the fields of organic synthesis and drug development. Careful execution of the provided protocols and further exploration of its reactivity will undoubtedly lead to the discovery of new and efficient synthetic methodologies.
Application Notes and Protocols for the Synthesis of Chiral Phosphines from 2,2-Dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral phosphines, specifically those belonging to the P-aryl-2-phosphabicyclo[3.3.0]octane (PBO) family, utilizing 2,2-dimethylcyclopentanone as a key starting material. The synthesis involves a stereocontrolled alkylation of the ketone enolate followed by a diastereoselective cyclization to construct the bicyclic phosphine (B1218219) core. These PBO ligands are effective catalysts in a variety of asymmetric transformations. This guide is intended to provide researchers with the necessary information to successfully synthesize and apply these valuable chiral ligands in their own laboratories.
Introduction
Chiral phosphines are a critical class of ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds, which is of paramount importance in the pharmaceutical industry and fine chemical synthesis. The P-aryl-2-phosphabicyclo[3.3.0]octane (PBO) family of chiral phosphines, developed by Vedejs and coworkers, has demonstrated exceptional performance in various catalytic applications. A key feature of the synthesis of these ligands is the use of readily available this compound to establish the core stereochemistry of the bicyclic system. The enolate of this compound serves as a prochiral nucleophile that can be alkylated in a highly stereoselective manner, setting the foundation for the subsequent diastereoselective formation of the phosphine ring.
Synthetic Workflow
The overall synthetic strategy for the preparation of P-aryl-2-phosphabicyclo[3.3.0]octanes from this compound is a multi-step process. The key transformations include the formation and stereoselective alkylation of the enolate of this compound, followed by a series of functional group manipulations leading to a key intermediate that undergoes a diastereoselective cyclization to form the final phosphine ligand.
Figure 1. Overall workflow for the synthesis of PBOs.
Experimental Protocols
The following protocols are based on the seminal work by Vedejs and collaborators and provide a detailed guide for the synthesis of a representative P-aryl-2-phosphabicyclo[3.3.0]octane.
Materials and Methods
-
All reactions should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques.
-
Anhydrous solvents are required and can be obtained by passing through a column of activated alumina (B75360) or by distillation from appropriate drying agents.
-
This compound and other commercial reagents should be purified by distillation or recrystallization as needed.
-
Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or higher spectrometer.
-
Enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR using a chiral solvating agent.
Protocol 1: Synthesis of (1R,5R)-1-((S)-1-hydroxyethyl)-2,2-dimethylcyclopentanol
This protocol describes the initial stereoselective alkylation of the this compound enolate.
-
Enolate Formation: To a solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine (B44863) (1.1 eq) and n-butyllithium (1.1 eq) in anhydrous THF at -78 °C, is added a solution of this compound (1.0 eq) in THF. The mixture is stirred at -78 °C for 1 hour.
-
Alkylation: A solution of a suitable chiral electrophile, such as a lactate-derived triflate, in THF is then added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for several hours at this temperature.
-
Workup: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the alkylated ketone.
-
Reduction: The resulting ketone is then reduced to the corresponding diol using a suitable reducing agent, such as lithium aluminum hydride (LAH), in THF at 0 °C to room temperature. The reaction is carefully quenched with water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to give the crude diol, which can be purified by chromatography.
Protocol 2: Formation of the Bicyclic Phosphine
This protocol outlines the cyclization to form the PBO structure.
-
Activation of the Diol: The diol from the previous step is converted to a cyclic sulfate by reaction with thionyl chloride in the presence of a base (e.g., pyridine) to form the cyclic sulfite, followed by oxidation with a suitable oxidizing agent (e.g., ruthenium(III) chloride and sodium periodate).
-
Cyclization with a Primary Phosphine: The cyclic sulfate is then reacted with a primary phosphine, such as phenylphosphine, in the presence of a strong base like n-butyllithium in THF at low temperature. This step proceeds via a double nucleophilic substitution to form the bicyclic phosphine.
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude phosphine is purified by chromatography on silica gel under an inert atmosphere to yield the desired P-aryl-2-phosphabicyclo[3.3.0]octane.
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excess values reported for the key steps in the synthesis of PBOs.
| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Enolate Alkylation | Alkylated Ketone | 70-85 | >95 | Vedejs et al. |
| Ketone Reduction | Diol | 85-95 | >95 | Vedejs et al. |
| Diastereoselective Cyclization | P-Aryl-2-phosphabicyclo[3.3.0]octane (PBO) | 60-75 | >98 (as a single diastereomer) | Vedejs et al. |
Applications in Asymmetric Catalysis
The synthesized P-aryl-2-phosphabicyclo[3.3.0]octane ligands have been successfully employed as catalysts in a range of enantioselective reactions, including:
-
Kinetic Resolution of Alcohols: PBOs are highly effective catalysts for the acylation of racemic secondary alcohols, allowing for the separation of enantiomers with high selectivity.
-
Asymmetric Acyl Transfer Reactions: These phosphines catalyze the enantioselective acylation of various nucleophiles.
-
[3+2] Annulation Reactions: PBOs have been used as catalysts in cycloaddition reactions to construct chiral five-membered rings.
Conclusion
The synthesis of P-aryl-2-phosphabicyclo[3.3.0]octane chiral phosphines from this compound provides a robust and efficient route to a valuable class of ligands for asymmetric catalysis. The protocols outlined in this document, based on the pioneering work of Vedejs and colleagues, offer a clear and reproducible pathway for their preparation. The high stereocontrol achieved in the key alkylation and cyclization steps ensures access to enantiomerically pure phosphine ligands, which are poised for broad application in academic and industrial research settings.
Preparation of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the multi-step synthesis of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone, a key intermediate in the production of the antifungal agent metconazole.[1][2] The synthesis begins with the alkylation of isobutyronitrile (B166230) and proceeds through several key intermediates, including 5-chloro-2,2-dimethylpentanenitrile (B1347572), 2,2-dimethyladiponitrile, 3,3-dimethyl-2-amino-1-cyanocyclopentene, 5-cyano-2,2-dimethylcyclopentanone, and 5-(4-chlorobenzyl)-5-cyano-2,2-dimethylcyclopentanone (B8376939). This document outlines the experimental procedures, required reagents, and reaction conditions for each step, along with tabulated quantitative data for yields and purity. The overall synthetic workflow is also visualized.
Introduction
The synthesis of complex organic molecules is a cornerstone of drug discovery and development. 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone is a critical building block for metconazole, a broad-spectrum triazole fungicide.[1][2] The protocols detailed herein describe an efficient pathway to this intermediate, moving away from methods that require cryogenic temperatures, thus offering a more scalable and practical approach for manufacturing.[1][3]
Overall Synthetic Pathway
The synthesis of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone is achieved through a six-step process, as illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone.
Experimental Protocols
Step 1: Synthesis of 5-chloro-2,2-dimethylpentanenitrile
This step involves the alkylation of isobutyronitrile with 1-bromo-3-chloropropane.[1]
Materials:
-
Isobutyronitrile
-
1-bromo-3-chloropropane
-
1 M solution of lithium bis(trimethylsilylamide) in hexanes
-
Water
-
Hexanes
Equipment:
-
Reaction vessel equipped with a stirrer
-
Heating/cooling system
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred 1 M solution of lithium bis(trimethylsilylamide) (200 ml, 0.20 mole) in hexanes, sequentially add isobutyronitrile (13.8 g, 0.20 mole) and 1-bromo-3-chloropropane (34.5 g, 0.22 mole).
-
Stir the reaction mixture for two hours at 69°C.
-
Cool the reaction mixture and quench with water.
-
Separate the organic and aqueous phases.
-
Concentrate the organic phase in vacuo to yield the product as an oil.
Quantitative Data:
| Product | Starting Materials | Yield (%) | Purity (%) |
| 5-chloro-2,2-dimethylpentanenitrile | Isobutyronitrile, 1-bromo-3-chloropropane, lithium bis(trimethylsilylamide) | 85.7 | 64 |
Step 2: Synthesis of 2,2-dimethyladiponitrile
This step involves the cyanation of 5-chloro-2,2-dimethylpentanenitrile.[1][3]
Materials:
-
5-chloro-2,2-dimethylpentanenitrile
-
Sodium cyanide
-
Water
-
Ethyl acetate
Equipment:
-
Reaction vessel with a stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
A mixture of 5-chloro-2,2-dimethylpentanenitrile (145.6 g, 1 mole), sodium cyanide (98.0 g, 2 mole), and tetrabutylammonium hydrogen sulfate (10.2 g, 0.03 mole) in water is stirred for 2 hours at 100°C.[3]
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with water, and concentrate in vacuo to give a brown oil.
-
Distill the oil (0.2 torr, 90°C) to afford the pure product as a colorless oil.[3]
Quantitative Data:
| Product | Starting Materials | Yield (%) | Purity (%) |
| 2,2-dimethyladiponitrile | 5-chloro-2,2-dimethylpentanenitrile, Sodium cyanide, Tetrabutylammonium hydrogen sulfate | 91 | 94.9 |
Step 3: Synthesis of 3,3-dimethyl-2-amino-1-cyanocyclopentene
This step involves the cyclization of 2,2-dimethyladiponitrile.[1]
Materials:
-
2,2-dimethyladiponitrile
-
Potassium t-butoxide
-
Water
-
3N Hydrochloric acid
Equipment:
-
Reaction vessel with a stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
A suspension of potassium t-butoxide (60.2 g, 0.54 mole) in toluene is treated with 2,2-dimethyladiponitrile (120.7 g, 0.87 mole) at 80°C.[1]
-
Stir the mixture for 2 hours and then cool to below 30°C.
-
Quench the reaction with water.
-
Separate the phases and stir the organic phase with 3N hydrochloric acid.
-
Filter the mixture and concentrate the filtrate in vacuo to give an oil.
-
Distill the oil twice (2 torr, 150°C) to afford the pure product as a colorless oil.[1]
Quantitative Data:
| Product | Starting Materials | Yield (%) | Purity (%) |
| 3,3-dimethyl-2-amino-1-cyanocyclopentene | 2,2-dimethyladiponitrile, Potassium t-butoxide | 55 | 98.5 |
Step 4: Synthesis of 5-cyano-2,2-dimethylcyclopentanone
This step involves the hydrolysis of 3,3-dimethyl-2-amino-1-cyanocyclopentene. The patent literature indicates this step but does not provide a detailed, isolated protocol. The general transformation involves acidic hydrolysis of the enamine and cyano group.
Step 5: Synthesis of 5-(4-chlorobenzyl)-5-cyano-2,2-dimethylcyclopentanone
This step involves the benzylation of 5-cyano-2,2-dimethylcyclopentanone.[1]
Materials:
-
5-cyano-2,2-dimethylcyclopentanone
-
4-chlorobenzyl chloride
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
A polar aprotic solvent (e.g., DMF, DMSO)
Equipment:
-
Reaction vessel with a stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Addition funnel
-
Standard workup and purification equipment
Procedure: (Note: The patent describes this transformation conceptually. A generalized procedure is provided below.)
-
Dissolve 5-cyano-2,2-dimethylcyclopentanone in a polar aprotic solvent under an inert atmosphere.
-
Add a suitable base to form the enolate.
-
Add 4-chlorobenzyl chloride dropwise to the reaction mixture.
-
Stir the reaction until completion (monitored by TLC or GC).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by crystallization or chromatography. A 72.6% yield of the product as white crystals has been reported.[3]
Quantitative Data:
| Product | Starting Materials | Yield (%) | Melting Point (°C) |
| 5-(4-chlorobenzyl)-5-cyano-2,2-dimethylcyclopentanone | 5-cyano-2,2-dimethylcyclopentanone, 4-chlorobenzyl chloride | 72.6 | 101 - 103 |
Step 6: Synthesis of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone
This final step involves the hydrolysis and decarboxylation of 5-(4-chlorobenzyl)-5-cyano-2,2-dimethylcyclopentanone.[1][3]
Materials:
-
5-(4-chlorobenzyl)-5-cyano-2,2-dimethylcyclopentanone
-
50% Sulfuric acid
-
Toluene
-
Water
-
Celite
Equipment:
-
Reaction vessel with a stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A suspension of 5-(4-chlorobenzyl)-5-cyano-2,2-dimethylcyclopentanone (5.0 g, 0.02 mole) in water is treated with 50% sulfuric acid (25 ml).[1][3]
-
Cool the reaction to room temperature.
-
Extract the mixture with toluene.
-
Combine the extracts, wash with water, filter through celite, and concentrate in vacuo to afford the final product as a dark oil.[1][3]
Quantitative Data:
| Product | Starting Materials | Yield (%) | Purity (%) |
| 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone | 5-(4-chlorobenzyl)-5-cyano-2,2-dimethylcyclopentanone, Sulfuric acid | 93.1 | 76.5 |
Logical Relationship of Synthetic Intermediates
The progression of the synthesis involves a series of key chemical transformations, each building upon the previous intermediate.
References
- 1. US6344580B1 - Process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl) cyclopentanone and an intermediate useful therefore - Google Patents [patents.google.com]
- 2. DE60103274D1 - METHOD FOR PRODUCING 2,2-DIMETHYL-5- (4-CLOROBENZYL) CYCLOPENTANONES AND INTERMEDIATE PRODUCT THEREFOR - Google Patents [patents.google.com]
- 3. EP1289938B1 - A process for the preparation of 2,2-dimethyl-5-(4-clorobenzyl) cyclopentanone and an intermediate useful therefor - Google Patents [patents.google.com]
Application Note: A Novel Strategy for the Synthesis of Spiropentanopyrrolizidine Oxime Alkaloids Utilizing 2,2-Dimethylcyclopentanone
Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis and medicinal chemistry.
Introduction
Spiropentanopyrrolizidine oxime alkaloids are a unique class of heterocyclic compounds with potential applications in drug discovery due to their complex three-dimensional structure and potential for biological activity. This application note outlines a novel, proposed synthetic strategy for accessing this scaffold, commencing from the readily available starting material, 2,2-dimethylcyclopentanone. The described multi-step synthesis culminates in the formation of a core spiropentanopyrrolizidine oxime structure, poised for further functionalization and biological evaluation. This document provides detailed, step-by-step protocols for the key transformations, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Proposed Synthetic Pathway
The proposed synthesis initiates with the α-functionalization of this compound to introduce a handle for subsequent elaboration. This is followed by the introduction of a nitrogen-containing moiety and a key intramolecular [3+2] cycloaddition reaction to construct the characteristic spiro-pyrrolizidine core. The synthesis concludes with the conversion of the ketone functionality to the corresponding oxime.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-2,2-dimethylcyclopentanone (Intermediate 1)
-
To a solution of this compound (1.0 eq) in methanol (B129727) at 0 °C, add hydrobromic acid (48% in water, 1.2 eq) dropwise.
-
Slowly add bromine (1.1 eq) to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 2-bromo-2,2-dimethylcyclopentanone.
Step 2: Synthesis of 2-Azido-2,2-dimethylcyclopentanone (Intermediate 2)
-
Dissolve 2-bromo-2,2-dimethylcyclopentanone (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (B81097) (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 2-azido-2,2-dimethylcyclopentanone, which can be used in the next step without further purification.
Step 3: Synthesis of the Spiropentanopyrrolizidine Ketone (Intermediate 3) via Intramolecular [3+2] Cycloaddition
-
To a solution of 2-azido-2,2-dimethylcyclopentanone (1.0 eq) in dry toluene, add triphenylphosphine (B44618) (1.1 eq).
-
Stir the mixture at room temperature for 2 hours until the evolution of nitrogen gas ceases, indicating the formation of the corresponding iminophosphorane.
-
Add allyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction at 80 °C for 16 hours to facilitate the intramolecular aza-Wittig reaction followed by intramolecular [3+2] cycloaddition.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the spiropentanopyrrolizidine ketone.
Step 4: Synthesis of the Spiropentanopyrrolizidine Oxime Alkaloid (Final Product)
-
Dissolve the spiropentanopyrrolizidine ketone (1.0 eq) in ethanol (B145695).
-
Add hydroxylamine (B1172632) hydrochloride (2.0 eq) and sodium acetate (3.0 eq) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the final spiropentanopyrrolizidine oxime alkaloid.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the proposed synthesis. These values are estimates based on analogous reactions in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Intermediate/Product | Molecular Formula | Expected Yield (%) | Expected Purity (%) | Analytical Method |
| 1 | 2-Bromo-2,2-dimethylcyclopentanone | C₇H₁₁BrO | 75-85 | >95 | GC-MS, ¹H NMR |
| 2 | 2-Azido-2,2-dimethylcyclopentanone | C₇H₁₁N₃O | 80-90 | >90 | IR, ¹H NMR |
| 3 | Spiropentanopyrrolizidine Ketone | C₁₀H₁₅NO | 60-70 | >98 | LC-MS, ¹³C NMR |
| 4 | Spiropentanopyrrolizidine Oxime | C₁₀H₁₆N₂O | 85-95 | >99 | HRMS, ¹³C NMR |
Visual Representation of the Synthetic Workflow
Caption: Proposed synthetic workflow for the preparation of a spiropentanopyrrolizidine oxime alkaloid.
This application note details a theoretical, yet plausible, synthetic route to spiropentanopyrrolizidine oxime alkaloids from this compound. The proposed strategy employs a series of robust and well-established chemical transformations to construct the complex spiro-heterocyclic core. The provided protocols and expected data serve as a valuable starting point for researchers interested in exploring the synthesis and potential applications of this novel class of compounds. Further optimization of the reaction conditions and detailed spectroscopic characterization of the intermediates and final product will be necessary to fully validate this synthetic approach.
Application Notes and Protocols: Synthesis of Novel Vitamin D Derivatives Incorporating a 2,2-Dimethylcyclopentanone A-Ring Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D and its analogues are crucial regulators of a multitude of physiological processes, extending beyond their classical role in calcium and phosphate (B84403) homeostasis. The therapeutic potential of vitamin D derivatives in treating a range of diseases, including cancer, autoimmune disorders, and psoriasis, has spurred significant interest in the development of novel analogues with improved efficacy and reduced side effects. Modifications of the A-ring, the triene system, and the side chain have been extensively explored to modulate the biological activity of these compounds.
This document outlines a proposed synthetic strategy for a novel class of vitamin D derivatives characterized by the incorporation of a 2,2-dimethylcyclopentanone unit as a bioisosteric replacement for the traditional A-ring. This modification is hypothesized to alter the binding affinity for the vitamin D receptor (VDR) and metabolic stability, potentially leading to analogues with unique pharmacological profiles. The following sections provide a detailed, albeit prospective, experimental protocol for the synthesis and characterization of these novel compounds, along with representative data and workflow visualizations.
Proposed Synthetic Strategy: A Convergent Approach
The synthesis of the target vitamin D derivatives will employ a convergent strategy, a widely adopted and efficient method for constructing the vitamin D framework. This approach involves the separate synthesis of the A-ring and the CD-ring fragments, which are then coupled in a late-stage step, typically via a Wittig-Horner reaction.
Overall Synthetic Workflow
The proposed synthetic pathway commences with the preparation of a novel A-ring phosphine (B1218219) oxide synthon containing the this compound moiety. This key intermediate is then coupled with a well-established CD-ring ketone (Grundmann's ketone) to form the complete seco-B-ring structure. Subsequent deprotection steps will yield the final vitamin D derivative.
Application Notes and Protocols for 2,2-Dimethylcyclopentanone in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylcyclopentanone is a versatile cyclic ketone that serves as a valuable building block in organic synthesis. Its carbonyl group is susceptible to nucleophilic attack, enabling the formation of a wide array of functionalized cyclopentane (B165970) derivatives. This five-membered ring scaffold is a common motif in numerous natural products and pharmaceutically active compounds. The gem-dimethyl group at the C2 position introduces steric hindrance, which can influence the stereochemical outcome of nucleophilic additions and the reactivity of the ketone. These application notes provide an overview of several key nucleophilic addition reactions involving this compound, complete with detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors. A significant application of this ketone is as a key intermediate in the synthesis of the triazole fungicide, Metconazole.
Key Nucleophilic Addition Reactions
This compound readily undergoes a variety of nucleophilic addition reactions. The following sections detail the protocols and data for some of the most synthetically useful transformations.
Data Presentation: Summary of Nucleophilic Addition Reactions
| Reaction Type | Nucleophile/Reagent | Product | Typical Yield (%) | Key Reaction Conditions |
| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 1,2,2-Trimethylcyclopentan-1-ol | ~85-95% | Anhydrous THF, 0 °C to rt |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2,2-Dimethyl-1-methylenecyclopentane | ~70-85% | Anhydrous THF, rt, 12-24 h |
| Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic Acid (m-CPBA) | δ,δ-Dimethyl-δ-valerolactone | ~80-90% | CH₂Cl₂, rt, 12-24 h |
| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | 2,2-Dimethylcyclopentan-1-ol | >95% | Methanol, 0 °C to rt |
| Cyanohydrin Formation | Sodium Cyanide (NaCN), H₂SO₄ | 1-Hydroxy-2,2-dimethylcyclopentanecarbonitrile | ~75-85% | Aqueous solution, 10-20 °C |
| Reformatsky Reaction | Ethyl bromoacetate, Zinc | Ethyl 2-(1-hydroxy-2,2-dimethylcyclopentyl)acetate | ~60-70% | Anhydrous Benzene/Ether, Reflux |
| Organolithium Addition | n-Butyllithium (n-BuLi) | 1-Butyl-2,2-dimethylcyclopentan-1-ol | ~80-90% | Anhydrous THF, -78 °C to rt |
Experimental Protocols
Grignard Reaction: Synthesis of 1,2,2-Trimethylcyclopentan-1-ol
This protocol describes the addition of a methyl group to this compound using methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1,2,2-trimethylcyclopentan-1-ol.
Wittig Reaction: Synthesis of 2,2-Dimethyl-1-methylenecyclopentane
This protocol details the conversion of the carbonyl group of this compound to a methylene (B1212753) group.[1]
Materials:
-
Potassium tert-butoxide
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
With vigorous stirring, add potassium tert-butoxide (1.1 eq) in one portion. The formation of the orange-red ylide will be observed.
-
Stir the ylide solution at room temperature for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of this compound to the ylide solution via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with hexanes (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes) to yield 2,2-dimethyl-1-methylenecyclopentane.
Baeyer-Villiger Oxidation: Synthesis of δ,δ-Dimethyl-δ-valerolactone
This protocol describes the oxidation of this compound to the corresponding lactone.[2][3]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add m-CPBA (1.5 eq) portion-wise over 15 minutes, maintaining the temperature with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield δ,δ-dimethyl-δ-valerolactone.
Visualizations
Experimental Workflow: Synthesis of Metconazole Intermediate
The following diagram illustrates a simplified workflow for the synthesis of a key intermediate for the fungicide Metconazole, starting from this compound. This showcases the practical application of nucleophilic addition reactions in agrochemical development.
Caption: Synthetic workflow for a key Metconazole intermediate.
Logical Relationship: Factors Influencing Nucleophilic Addition
This diagram outlines the key factors that influence the outcome of nucleophilic addition reactions on this compound.
Caption: Factors influencing nucleophilic addition to this compound.
Conclusion
This compound is a valuable substrate for a range of nucleophilic addition reactions, providing access to a diverse set of functionalized cyclopentane derivatives. The protocols and data presented herein offer a practical guide for researchers in academia and industry. Understanding the interplay of steric and electronic factors, as well as the specific reaction conditions, is crucial for achieving desired synthetic outcomes. The application of these reactions in the synthesis of complex molecules like Metconazole underscores the importance of this compound as a key building block in modern organic chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethylcyclopentanone
Welcome to the technical support center for the synthesis of 2,2-Dimethylcyclopentanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed insights into potential issues, their causes, and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing low yields in the synthesis of this compound via methylation of cyclopentanone (B42830). What are the common causes and how can I improve the yield?
A1: Low yields in the dimethylation of cyclopentanone are frequently due to incomplete reaction, over-methylation, or side reactions. Key factors to consider are the choice of base, alkylating agent, and reaction conditions.
A primary challenge is controlling the regioselectivity and extent of methylation. The initial methylation to form 2-methylcyclopentanone (B130040) is relatively straightforward. However, the second methylation to form the desired this compound is often problematic. A significant side reaction is the formation of 2,5-dimethylcyclopentanone.[1][2] The reaction conditions are difficult to control, which can lead to a mixture of mono- and polymethylated products, making purification challenging and reducing the overall yield of the desired product.[1]
Troubleshooting Steps:
-
Base Selection: The choice of base is critical for efficient enolate formation. Strong, non-nucleophilic bases are preferred. Lithium diisopropylamide (LDA) is a common choice as it is a strong, sterically hindered base that favors the formation of the kinetic enolate.[3] Sodium hydride (NaH) or sodium alkoxides can also be used. Ensure the base is fresh and handled under anhydrous conditions.
-
Reaction Temperature: Temperature control is crucial for selectivity. The formation of the kinetic enolate with LDA is typically performed at low temperatures, such as -78°C.[3] Allowing the reaction to warm prematurely can lead to equilibration and the formation of the thermodynamic enolate, potentially increasing side products.
-
Alkylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate (B86663) are common methylating agents.[1] Ensure the alkylating agent is pure and added slowly to the reaction mixture to control the exotherm.
-
Anhydrous Conditions: Enolates are strong bases and will be quenched by protic solvents, including water. It is imperative to use anhydrous solvents (e.g., THF, ether) and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Two-Step Methylation of Cyclopentanone
This protocol first synthesizes 2-methylcyclopentanone, which is then further methylated to this compound.
Step 1: Synthesis of 2-Methylcyclopentanone
-
To a solution of diisopropylamine (B44863) in anhydrous THF at -78°C under an inert atmosphere, slowly add an equimolar amount of n-butyllithium.
-
Stir the solution for 30 minutes to form LDA.
-
Slowly add one equivalent of cyclopentanone to the LDA solution at -78°C.
-
After stirring for 1 hour, add one equivalent of methyl iodide.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2-methylcyclopentanone.
Step 2: Synthesis of this compound from 2-Methylcyclopentanone
-
Repeat the enolate formation as described in Step 1, using 2-methylcyclopentanone as the starting ketone.
-
After the addition of methyl iodide and workup, purify the crude product by fractional distillation to separate this compound from any unreacted starting material and side products.
Q2: My synthesis of this compound via Dieckmann condensation of a dimethyl adipate (B1204190) derivative is resulting in a low yield. How can I optimize this reaction?
A2: The Dieckmann condensation is a powerful method for forming five-membered rings, but yields can be compromised by side reactions and incomplete cyclization. The traditional three-stage process involving cyclization, alkylation, and decarboxylation often results in overall yields of only 40-45%.[4]
Common Issues and Solutions:
-
Intermolecular Condensation: This is a common side reaction where two different ester molecules react with each other instead of the desired intramolecular cyclization. To minimize this, the reaction should be run under high dilution conditions.
-
Choice of Base: A strong base, such as sodium ethoxide or potassium tert-butoxide, is required to deprotonate the α-carbon.[5] It is crucial to use at least a stoichiometric amount of the base to drive the reaction to completion.
-
Anhydrous Conditions: As with other enolate-based reactions, strict anhydrous conditions are necessary to prevent the quenching of the anionic intermediate.[5]
-
One-Pot Procedure: A significant improvement in yield (over 80%) has been reported using a one-pot procedure where the cyclization of a dialkyl adipate, subsequent alkylation, and final hydrolysis and decarboxylation are performed without isolating the intermediates.[4]
Experimental Protocol: One-Pot Synthesis from Diethyl Adipate
This protocol is a conceptualized one-pot procedure based on literature reports for synthesizing 2-substituted cyclopentanones with high yields.[4]
-
Cyclization: In an inert solvent, react diethyl adipate with a strong base like sodium ethoxide. The alcohol formed during the reaction should be continuously removed by distillation to drive the equilibrium towards the cyclized product, the sodium salt of 2-carbethoxycyclopentanone.
-
Alkylation: To the cooled reaction mixture containing the enolate, add the alkylating agent (e.g., methyl iodide) and stir until the alkylation is complete. This step forms 2-carbethoxy-2-methylcyclopentanone. For the second methylation, another equivalent of base and methyl iodide would be required.
-
Hydrolysis and Decarboxylation: Add a strong acid (e.g., aqueous HCl) to the reaction mixture and heat to reflux. This will hydrolyze the ester and induce decarboxylation to yield this compound.
-
Isolation: The final product can be isolated from the reaction mixture by azeotropic distillation.[4]
Q3: I am struggling with the purification of this compound. What are the recommended methods to obtain a high-purity product?
A3: The purification of this compound can be challenging due to the presence of structurally similar impurities such as 2-methylcyclopentanone and 2,5-dimethylcyclopentanone. A multi-step purification strategy is often necessary.
Purification Strategy:
-
Aqueous Workup: After the reaction, a standard aqueous workup is performed. The reaction mixture is typically quenched with water or a mild acidic solution. The product is then extracted into an organic solvent. The organic layer is washed with water and then brine to remove any water-soluble impurities and salts.[1]
-
Drying: The organic extract should be thoroughly dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water.[1]
-
Distillation: Fractional distillation is a key step in separating this compound (boiling point: ~143-145 °C) from lower-boiling impurities like 2-methylcyclopentanone and higher-boiling side products.[6] Distillation under reduced pressure can be beneficial to prevent decomposition at high temperatures.
-
Chromatography: If distillation does not provide the desired purity, column chromatography on silica (B1680970) gel can be an effective method for separating isomers. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used.
For crude cyclopentanones that are dark in color, a preliminary purification step can be employed by refluxing the crude material with a small amount of syrupy phosphoric acid followed by distillation.[7]
Table 1: Physical Properties for Purification
| Compound | Boiling Point (°C) |
| Cyclopentanone | 131 |
| 2-Methylcyclopentanone | 139 |
| This compound | 143-145 |
Visualizing the Workflow
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Solved 1. (8 pts) 2,5-dimethylcyclopentanone can be prepared | Chegg.com [chegg.com]
- 3. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 4. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. innospk.com [innospk.com]
- 7. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
Optimizing Synthesis of 2,2-Dimethylcyclopentanone: A Technical Support Guide
Welcome to the technical support center for the synthesis of 2,2-Dimethylcyclopentanone. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions. This compound is a key intermediate in the production of various agrochemicals, including the fungicide Metconazole, making its efficient synthesis crucial.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A common issue is the formation of side products, such as mono- or polymethylated products at the 5-position, especially when starting from 2-methylcyclopentanone.[3] Controlling the reaction conditions for methylation at the 2-position is critical to prevent these side reactions.[3]
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents, particularly the starting materials and solvents, are of high purity and anhydrous where specified. The presence of water can interfere with base-mediated reactions.
-
Base Selection: The choice and handling of the base are critical for efficient deprotonation. For reactions involving enolates, ensure the base is fresh and handled under inert conditions to maintain its reactivity.
-
Temperature Control: Reaction temperature significantly influences the rate of the desired reaction versus side reactions. Maintain the specified temperature throughout the reaction. Deviations can lead to incomplete reactions or the formation of impurities.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion.
Q2: I am observing significant formation of impurities alongside my desired product. How can I identify and minimize them?
A2: The primary impurities are often side products from competing reactions. In syntheses involving methylation of 2-substituted cyclopentanones, over-methylation or methylation at undesired positions are common problems.
Minimization Strategies:
-
Controlled Reagent Addition: Add the alkylating agent (e.g., methyl iodide) slowly and at a controlled temperature to minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the alkylating agent can lead to multiple additions.
-
Purification: If impurities persist, effective purification is necessary. Recrystallization or column chromatography on silica (B1680970) gel can be employed to isolate the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several synthetic routes have been reported. One common method starts from dimethyl adipate, which undergoes condensation, methylation, and decarboxylation to yield 2-methylcyclopentanone. This is then further methylated to produce this compound.[3] Another approach involves the methylation of 2-methyl-2-methoxycarbonylcyclopentanone.[3]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a colorless to light yellow liquid.[2] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C7H12O |
| Molecular Weight | 112.17 g/mol |
| Boiling Point | 143-145 °C |
| Density | 0.894 g/mL at 25 °C |
| Refractive Index | n20/D 1.433 |
Source:[4]
Q3: What are the primary applications of this compound?
A3: this compound is a valuable intermediate in organic synthesis. Its most notable application is in the production of the fungicide Metconazole.[1][2] It is also used in the synthesis of specialty chemicals and as a building block in pharmaceutical and fragrance development due to the reactivity of its cyclic ketone structure.[2]
Experimental Protocols
Protocol 1: Synthesis from 2-Methyl-2-methoxycarbonylcyclopentanone
This protocol is based on a multi-step synthesis described in the literature.[3]
Step 1: Ketalization of 2-Methyl-2-methoxycarbonylcyclopentanone
-
To a reaction flask, add 2-methyl-2-methoxycarbonylcyclopentanone, ethylene (B1197577) glycol, a catalytic amount of p-toluenesulfonic acid, and methylcyclohexane.
-
Heat the mixture to reflux (approximately 100°C) and stir for 4-5 hours.
-
After the reaction is complete, cool the mixture and add water.
-
Separate the organic layer and extract the aqueous layer with methylcyclohexane.
-
Combine the organic layers, wash with water and then with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal.
Step 2: Reduction of the Ester
-
In a separate flask, dissolve the 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal in 2-methylbutanol.
-
Heat the solution to 75°C.
-
Carefully add sodium metal in small portions.
-
Continue the reaction at this temperature for 1 hour after the addition is complete.
-
Cool the reaction to 0°C and quench the unreacted sodium by slowly adding ethanol.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts, wash with water and saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-hydroxymethyl-2-methylcyclopentanone ethylene ketal.
Subsequent steps would involve oxidation of the alcohol to an aldehyde, followed by a Wolff-Kishner or Clemmensen reduction to remove the carbonyl group and finally deprotection of the ketal to yield this compound.
Data Summary
Table 1: Reaction Conditions and Yields for a Synthetic Route
| Step | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Ketalization | 2-Methyl-2-methoxycarbonylcyclopentanone | Ethylene glycol, p-toluenesulfonic acid, methylcyclohexane | 100 | 4-5 | 99 |
| Reduction | 2-Methyl-2-methoxycarbonylcyclopentanone ethylene ketal | Sodium, 2-methylbutanol | 75 | 1 | 93 |
Source:[3]
Visualizations
Caption: A generalized workflow for the multi-step synthesis of this compound.
Caption: A logical flow diagram for troubleshooting low reaction yields.
References
Navigating Byproduct Formation in the Methylation of 2-Methylcyclopentanone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The methylation of 2-methylcyclopentanone (B130040) is a fundamental transformation in organic synthesis, crucial for the construction of various pharmaceutical intermediates and complex molecules. However, the seemingly straightforward addition of a methyl group can be complicated by the formation of several byproducts, leading to reduced yields and purification challenges. This technical support center provides a comprehensive guide to understanding, troubleshooting, and minimizing these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed during the methylation of 2-methylcyclopentanone?
A1: The methylation of 2-methylcyclopentanone proceeds via the formation of an enolate intermediate, which can lead to a mixture of products. The most common byproducts include:
-
2,5-Dimethylcyclopentanone: This constitutional isomer arises from the methylation of the alternative, less substituted α-carbon.
-
O-Methylated Product (2-methyl-1-methoxycyclopent-1-ene): This results from the methyl group attacking the oxygen atom of the enolate instead of the α-carbon.[1]
-
Polymethylated Products: Subsequent methylation of the desired 2,2-dimethylcyclopentanone or the 2,5-dimethylcyclopentanone byproduct can occur, leading to tri- or even tetra-methylated cyclopentanones.
Q2: How can I control the formation of the 2,5-dimethylcyclopentanone byproduct?
A2: The ratio of the desired this compound to the 2,5-dimethylcyclopentanone byproduct is primarily determined by the regioselectivity of enolate formation, which can be influenced by the reaction conditions. This is a classic example of kinetic versus thermodynamic control.[2][3]
-
Kinetic Control: To favor the formation of the less substituted (kinetic) enolate, which leads to 2,5-dimethylcyclopentanone , use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent such as tetrahydrofuran (B95107) (THF).[1] These conditions favor the rapid removal of the more accessible proton at the C-5 position.
-
Thermodynamic Control: To favor the formation of the more substituted (thermodynamic) enolate, which leads to the desired This compound , use a stronger, less hindered base like sodium hydride (NaH) or potassium hydride (KH) at higher temperatures (e.g., room temperature or reflux). These conditions allow for an equilibrium to be established, favoring the more stable, more substituted enolate.
Q3: What factors influence the amount of O-methylated byproduct?
A3: The competition between C-alkylation (desired) and O-alkylation is influenced by several factors:[1]
-
Counter-ion: More covalent metal-oxygen bonds, such as with lithium enolates, tend to favor C-alkylation. More ionic bonds, with sodium or potassium enolates, can increase the amount of O-alkylation.
-
Solvent: Aprotic solvents like THF or diethyl ether are generally preferred for C-alkylation. Protic solvents can solvate the oxygen atom of the enolate, making it more available for alkylation.
-
Methylating Agent: "Softer" electrophiles like methyl iodide (CH₃I) generally favor C-alkylation, while "harder" electrophiles like dimethyl sulfate (B86663) ((CH₃)₂SO₄) can lead to a higher proportion of the O-methylated product.[1]
-
Temperature: Higher temperatures can sometimes favor O-alkylation.
Q4: How can I minimize polymethylation?
A4: Polymethylation occurs when the mono-methylated product is deprotonated and reacts further with the methylating agent. To minimize this:
-
Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of the methylating agent. A large excess will increase the likelihood of multiple methylations.
-
Controlled Addition: Add the methylating agent slowly to the enolate solution at a low temperature to maintain a low instantaneous concentration.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High percentage of 2,5-dimethylcyclopentanone | Reaction conditions favor the kinetic enolate. | - Use a less sterically hindered base (e.g., NaH, KH).- Increase the reaction temperature to allow for equilibration to the thermodynamic enolate.- Use a protic solvent (with caution, as this may increase O-alkylation). |
| Significant formation of O-methylated byproduct | - Use of a highly ionic enolate (Na⁺, K⁺).- Use of a "hard" methylating agent.- Presence of protic solvents. | - Use a lithium base (e.g., LDA, n-BuLi) to form the lithium enolate.- Use methyl iodide as the methylating agent.- Ensure strictly anhydrous, aprotic solvent conditions. |
| Presence of polymethylated products | - Excess methylating agent.- Prolonged reaction time.- Incomplete initial enolate formation. | - Use no more than 1.1 equivalents of the methylating agent.- Monitor the reaction by TLC or GC and quench promptly.- Ensure complete deprotonation of the starting material before adding the methylating agent. |
| Low overall yield | - Incomplete reaction.- Side reactions such as aldol (B89426) condensation.- Degradation of reagents or products. | - Ensure all reagents are pure and dry.- Maintain an inert atmosphere (e.g., nitrogen or argon).- For aldol condensation, ensure complete enolate formation before adding the methylating agent. |
Data Presentation: Product Distribution under Various Conditions
The following table summarizes the expected product distribution in the methylation of 2-methylcyclopentanone under different experimental conditions. The data is based on established principles of kinetic and thermodynamic control in enolate alkylation.
| Conditions | Major C-Alkylated Product | Expected Product Ratio (Approximate) | Key Byproducts |
| Kinetic Control Base: LDASolvent: THFTemperature: -78 °C | 2,5-Dimethylcyclopentanone | >90% Kinetic Product | This compound, O-methylated product |
| Thermodynamic Control Base: NaHSolvent: THFTemperature: Reflux | This compound | >90% Thermodynamic Product | 2,5-Dimethylcyclopentanone, O-methylated product, Polymethylated products |
| Intermediate Conditions Base: NaOMeSolvent: MethanolTemperature: Room Temp | Mixture | Varies | O-methylated product, Aldol condensation products |
Note: These ratios are illustrative and can be influenced by the specific experimental setup, purity of reagents, and reaction time.
Experimental Protocols
Key Experiment: Selective Synthesis of this compound (Thermodynamic Control)
Objective: To maximize the yield of this compound by favoring the formation of the thermodynamic enolate.
Materials:
-
2-Methylcyclopentanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Suspend the NaH in anhydrous THF.
-
Slowly add 2-methylcyclopentanone (1.0 equivalent) to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the mixture to reflux and stir for 2-3 hours to ensure complete formation of the thermodynamic enolate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.05 equivalents) dropwise to the enolate solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate this compound.
Mandatory Visualizations
Caption: Reaction pathways in the methylation of 2-methylcyclopentanone.
Caption: Troubleshooting logic for byproduct formation.
References
Technical Support Center: Improving Yield in the Industrial Production of 2,2-Dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the industrial synthesis of 2,2-Dimethylcyclopentanone. The information is designed to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound via two primary industrial routes.
Route 1: Synthesis starting from Dimethyl Adipate (B1204190)
This route involves an initial Dieckmann condensation, followed by methylation, decarboxylation, and a final methylation step.
Q1: My Dieckmann condensation of dimethyl adipate is resulting in a low yield of the desired β-keto ester. What are the common causes and how can I improve it?
A1: Low yields in the Dieckmann condensation are often due to side reactions or suboptimal conditions. Key factors to consider are:
-
Base and Solvent Choice: The traditional use of sodium methoxide (B1231860) in methanol (B129727) can be effective, but sterically hindered bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as toluene (B28343) or THF can minimize side reactions like intermolecular Claisen condensation.
-
Anhydrous Conditions: The enolate intermediate is highly sensitive to water. Ensure all reagents and solvents are thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The temperature should be carefully controlled. Too low, and the reaction may be sluggish; too high, and side reactions may increase. Gradual heating is recommended.
-
High Dilution: To favor the intramolecular cyclization over intermolecular polymerization, especially for larger rings, employing high-dilution techniques (e.g., slow addition of the diester to the base) can be beneficial.
Q2: I'm observing significant byproduct formation during the second methylation of 2-methylcyclopentanone, leading to a mixture of 2,2- and 2,5-dimethylcyclopentanone. How can I improve the regioselectivity for the 2,2-dimethyl isomer?
A2: This is a known challenge in the synthesis of this compound.[1] The formation of the less sterically hindered enolate can lead to methylation at the 5-position. To favor the formation of the 2,2-dimethyl isomer, consider the following:
-
Choice of Base and Conditions: The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) in an aprotic solvent like THF can favor the formation of the thermodynamic enolate, leading to methylation at the more substituted α-carbon.
-
Alternative Methylating Agents: While methyl iodide is commonly used, exploring other methylating agents in combination with specific base and solvent systems could influence the regioselectivity.
-
Purification: If a mixture is obtained, separation can be attempted by fractional distillation, though the close boiling points of the isomers can make this challenging.
Q3: The decarboxylation of my methylated β-keto ester is incomplete or producing byproducts. What should I investigate?
A3: Incomplete decarboxylation can be due to insufficient heating or improper acidic/basic conditions. Byproducts can arise from side reactions of the enol intermediate.
-
Reaction Conditions: Ensure the reaction is heated sufficiently, as decarboxylation is thermally driven. The presence of a small amount of acid or base can catalyze the reaction.
-
Work-up Procedure: Prompt work-up after the reaction is complete can prevent the formation of degradation products.
Route 2: Synthesis starting from 2-Methoxycarbonylcyclopentanone
This multi-step route offers greater control and potentially higher yields.
Q1: The initial methylation of 2-methoxycarbonylcyclopentanone is giving me a low yield. What are the critical parameters?
A1: A high yield in this step depends on the efficient formation of the enolate and subsequent reaction with the methylating agent.
-
Base and Temperature: Using a strong base like potassium hydroxide (B78521) at a controlled low temperature (e.g., 0°C) is crucial for efficient deprotonation without promoting side reactions.[1]
-
Methylating Agent Addition: Slow, dropwise addition of the methylating agent (e.g., methyl bromide) helps to control the reaction exotherm and minimize side reactions.[1]
Q2: I am having trouble with the ketal protection of 2-methyl-2-methoxycarbonylcyclopentanone. What are the best practices?
A2: Ketal formation is an equilibrium reaction, so driving it to completion is key.
-
Water Removal: The water produced during the reaction must be removed. Using a Dean-Stark apparatus with a suitable solvent like methylcyclohexane (B89554) is effective.[1]
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is required. Ensure the catalyst is active and used in the correct proportion.[1]
Q3: The reduction of the ester group in 2-methyl-2-methoxycarbonylcyclopentanone ethylene (B1197577) ketal is not proceeding to completion. How can I improve this step?
A3: This reduction, often carried out with a dissolving metal, requires careful control of conditions.
-
Reagent Purity and Activity: Use freshly cut, clean sodium metal to ensure high reactivity. The alcohol used as a proton source (e.g., 2-methylbutanol) should be dry.[1]
-
Temperature Control: Maintaining the reaction temperature (e.g., 75°C) is important for the reaction to proceed at a reasonable rate without causing degradation.[1]
-
Quenching: The quenching of unreacted sodium with ethanol (B145695) at a low temperature (e.g., 0°C) is a critical safety and work-up step.[1]
Q4: What are the optimal conditions for the deprotection of the ketal group?
A4: Acid-catalyzed hydrolysis is the standard method for ketal deprotection. The key is to use conditions that are effective for deprotection without causing degradation of the desired product. The specific acid, its concentration, and the reaction temperature and time will need to be optimized for the specific substrate.
Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of 2-Methyl-2-methoxycarbonylcyclopentanone (from Route 2)
| Parameter | Value | Reference |
| Starting Material | 2-Methoxycarbonylcyclopentanone | [1] |
| Reagents | Potassium hydroxide, Methyl bromide | [1] |
| Solvent | Tetrahydrofuran (B95107) | [1] |
| Temperature | 0°C | [1] |
| Reaction Time | 12 hours | [1] |
| Yield | 97% | [1] |
Table 2: Ketal Protection of 2-Methyl-2-methoxycarbonylcyclopentanone (from Route 2)
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-2-methoxycarbonylcyclopentanone | [1] |
| Reagents | Ethylene glycol, p-Toluenesulfonic acid | [1] |
| Solvent | Methylcyclohexane | [1] |
| Temperature | 100°C (reflux) | [1] |
| Reaction Time | 4-5 hours | [1] |
| Yield | 99% | [1] |
Table 3: Ester Reduction of 2-Methyl-2-methoxycarbonylcyclopentanone Ethylene Ketal (from Route 2)
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-2-methoxycarbonylcyclopentanone ethylene ketal | [1] |
| Reagents | Sodium metal | [1] |
| Solvent | 2-Methylbutanol | [1] |
| Temperature | 75°C | [1] |
| Reaction Time | 1 hour after addition | [1] |
| Yield | 93% | [1] |
Experimental Protocols
Protocol 1: Synthesis via Methylation of 2-Methoxycarbonylcyclopentanone (Route 2)
This protocol is based on a patented industrial process.[1]
Step 1: Methylation of 2-Methoxycarbonylcyclopentanone
-
In a suitable reaction vessel, dissolve 2-methoxycarbonylcyclopentanone (e.g., 390 g, 2.75 mol) in tetrahydrofuran (2 L).
-
Cool the mixture to 0°C under mechanical stirring.
-
Add potassium hydroxide (168 g, 3 mol) in portions, maintaining the temperature at 0°C.
-
Continue stirring for 30 minutes after the addition is complete.
-
Add methyl bromide (262 g, 2.75 mol) dropwise, keeping the temperature at 0°C.
-
Stir the reaction mixture for 12 hours.
-
Pour the reaction mixture into water and extract with dichloromethane (B109758) (3x).
-
Combine the organic layers, wash with water and then with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain 2-methyl-2-methoxycarbonylcyclopentanone (yield: ~97%).
Step 2: Ketal Protection
-
To a reaction flask equipped with a Dean-Stark apparatus, add 2-methyl-2-methoxycarbonylcyclopentanone (390 g, 2.5 mol), ethylene glycol (465 g, 7.5 mol), p-toluenesulfonic acid (43 g), and methylcyclohexane (2 L).
-
Heat the mixture to 100°C and reflux for 4-5 hours, collecting the water in the Dean-Stark trap.
-
After the reaction is complete, cool the mixture and add water.
-
Separate the layers and extract the aqueous phase with methylcyclohexane (3x).
-
Combine the organic phases, wash with water, and then with saturated brine.
-
Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal (yield: ~99%).
Step 3: Ester Reduction
-
In a three-neck round bottom flask, add 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal (200 g, 1 mol) and 2-methylbutanol (2 L).
-
Heat the mixture to 75°C.
-
Add sodium metal (46 g, 2 mol), cut into small pieces, in portions.
-
Continue the reaction at 75°C for 1 hour after the addition is complete.
-
Cool the reaction to 0°C and slowly add ethanol (1 L) to quench any unreacted sodium.
-
Pour the mixture into water and extract with ethyl acetate (B1210297) (3x).
-
Combine the organic phases, wash with water, and then with saturated brine.
-
Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain 2-hydroxymethyl-2-methylcyclopentanone ethylene ketal (yield: ~93%).
Step 4: Deprotection and Further Conversion
The subsequent steps involve acidic deprotection of the ketal to yield 2-hydroxymethyl-2-methylcyclopentanone, followed by conversion to this compound. This can be achieved, for example, by bromination of the hydroxyl group followed by reduction.
Visualizations
Logical Relationships and Workflows
References
Storage and stability issues of 2,2-Dimethylcyclopentanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of 2,2-Dimethylcyclopentanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed and protected from light and moisture.[3] For extended storage, a temperature of -20°C is recommended, which can maintain the compound's stability for at least two years.[3] The compound is a flammable liquid, so it must be stored away from heat, sparks, and open flames.[2]
Q2: I've noticed a change in the color of my this compound. What could be the cause?
A2: A change in color, such as the appearance of a yellow tint, may indicate degradation of the compound. This can be caused by improper storage conditions, such as exposure to light, air (oxidation), or elevated temperatures. It is also possible that the compound has been contaminated. We recommend performing a purity analysis to assess the integrity of the material.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound under typical storage conditions are not extensively documented, ketones, in general, can undergo several degradation reactions. One potential pathway is oxidation. The Baeyer-Villiger oxidation, for instance, can convert cyclic ketones into lactones. Another possibility, especially in the presence of acidic or basic impurities, is self-condensation via an aldol (B89426) reaction.
Q4: How can I check the purity of my this compound?
A4: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify the primary compound as well as any impurities or degradation products that may be present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound leading to lower effective concentration or interfering byproducts. | 1. Verify the purity of the compound using GC-MS or NMR. 2. If degradation is confirmed, procure a new, high-purity batch. 3. Review storage conditions to ensure they align with recommendations. |
| Visible particulates or discoloration | Contamination or degradation of the compound. | 1. Do not use the material. 2. Dispose of the current batch according to safety guidelines. 3. Obtain a fresh sample and store it under the recommended conditions. |
| Inconsistent results between batches | Variation in the purity or stability of different lots of this compound. | 1. Perform a comparative analysis of the different batches using a validated analytical method. 2. If significant differences are observed, contact the supplier for a certificate of analysis and to report the issue. 3. Qualify new batches upon receipt to ensure they meet your experimental requirements. |
Storage and Stability Summary
| Parameter | Recommendation | Expected Stability |
| Storage Temperature | Long-term: -20°C[3] Short-term: Room Temperature (in a sealed, dry environment)[4] | At least 2 years at -20°C[3] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage to prevent oxidation. | Stable under recommended conditions. |
| Light Exposure | Store in an amber or opaque container to protect from light.[3] | Light exposure can accelerate degradation. |
| Moisture | Keep container tightly sealed to prevent moisture absorption.[3] | Moisture can potentially lead to side reactions. |
Experimental Protocols
Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). A typical concentration is 1 mg/mL.
-
GC-MS Instrument Setup:
-
Injector: Split/splitless injector, with a split ratio of 50:1.
-
Inlet Temperature: 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Interpretation: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The presence of other peaks may indicate impurities or degradation products. The peak area percentage can be used to estimate the purity.
Visual Guides
Caption: Decision tree for the proper storage of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Controlling regioselectivity in the synthesis of 2,2-Dimethylcyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethylcyclopentanone. Our focus is on controlling regioselectivity to maximize the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound via α-alkylation of 2-methylcyclopentanone (B130040)?
A1: The primary challenge is controlling the regioselectivity of the second methylation step. The enolate of 2-methylcyclopentanone can form on either the C2 (more substituted) or C5 (less substituted) carbon, leading to a mixture of this compound and 2,5-dimethylcyclopentanone. Additionally, polyalkylation can occur, resulting in the formation of trimethylated and other over-methylated products.[1] The reaction conditions, particularly the choice of base, solvent, and temperature, are critical in directing the reaction towards the desired 2,2-disubstituted product.[2][3][4]
Q2: How can I selectively form the enolate at the C2 position to favor the synthesis of this compound?
A2: To favor methylation at the C2 position, you need to promote the formation of the more substituted, thermodynamically stable enolate. This is typically achieved under conditions of thermodynamic control.[2] Key conditions include using a smaller, non-hindered strong base (e.g., sodium hydride, sodium ethoxide), higher reaction temperatures (room temperature or above), and longer reaction times.[4] These conditions allow for an equilibrium to be established, which favors the more stable enolate.[2]
Q3: What conditions favor the formation of the undesired 2,5-dimethylcyclopentanone isomer?
A3: The formation of 2,5-dimethylcyclopentanone is favored under conditions of kinetic control, which promote the formation of the less substituted, kinetically favored enolate at the C5 position.[3][4] These conditions typically involve the use of a bulky, strong base (e.g., lithium diisopropylamide - LDA), low temperatures (e.g., -78 °C), and short reaction times.[3][4] The bulky base has easier access to the less sterically hindered protons at the C5 position, leading to the rapid and irreversible formation of the kinetic enolate.[3]
Q4: Are there alternative methods to direct methylation specifically to the C2 position?
A4: Yes, a protecting group strategy offers a highly regioselective route. This involves starting with a precursor like 2-methoxycarbonylcyclopentanone. The presence of the methoxycarbonyl group at the C2 position activates the C2 proton, facilitating its selective methylation. Subsequent protection of the keto-carbonyl group, reduction of the ester, and further synthetic manipulations can lead to this compound with high regioselectivity.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound and significant formation of 2,5-dimethylcyclopentanone. | The reaction conditions are favoring the formation of the kinetic enolate at the C5 position. This is likely due to the use of a bulky base (like LDA) and/or low reaction temperatures.[3][4] | To favor the thermodynamic enolate and subsequent C2 methylation, switch to a smaller, non-hindered strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). Increase the reaction temperature to room temperature or slightly above to allow for equilibration to the more stable enolate.[4] |
| Presence of significant amounts of poly-methylated byproducts (e.g., 2,2,5-trimethylcyclopentanone). | The enolate of the desired this compound product is being formed and is subsequently reacting with the methylating agent. This can be exacerbated by using a very strong base that can deprotonate the product. | Use a base with moderate basicity that can selectively deprotonate the starting 2-methylcyclopentanone but not the this compound product. An example is the use of 2-pyrrolidone magnesium salt as an electrogenerated base. Also, using a stoichiometric amount of the methylating agent can help minimize over-alkylation. |
| Reaction is slow or does not go to completion. | The base may not be strong enough to efficiently deprotonate the ketone. The solvent may not be appropriate for enolate formation. The methylating agent may be unreactive. | Ensure the use of a sufficiently strong base (e.g., NaH, LDA). Use a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) that can solvate the cation of the enolate. Ensure the methylating agent (e.g., methyl iodide) is fresh and reactive. |
| Formation of aldol (B89426) condensation side products. | The enolate is reacting with the carbonyl group of another ketone molecule instead of the methylating agent. This can be more prevalent at higher concentrations. | Maintain a low concentration of the ketone and enolate. Add the ketone slowly to the base to ensure it is rapidly deprotonated. Keep the reaction temperature controlled, as higher temperatures can favor aldol reactions. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Regioselective Methylation of 2-Methylcyclopentanone
| Control Type | Base | Temperature | Solvent | Major Product | Approximate Yield (%) | Reference |
| Thermodynamic | Sodium Hydride (NaH) | Room Temperature | THF | This compound | Varies, generally favors thermodynamic product | [4] |
| Kinetic | Lithium Diisopropylamide (LDA) | -78 °C | THF | 2,5-Dimethylcyclopentanone | Varies, generally favors kinetic product | [3][4] |
Table 2: Yields for Multi-Step Synthesis via Protecting Group Strategy
| Reaction Step | Product | Yield (%) | Reference |
| Methylation of 2-methoxycarbonylcyclopentanone | 2-methyl-2-methoxycarbonylcyclopentanone | 97 | [1] |
| Ketal Protection | 2-methyl-2-methoxycarbonylcyclopentanone ethylene (B1197577) ketal | 99 | [1] |
| Ester Reduction | 2-hydroxymethyl-2-methylcyclopentanone vinyl ketal | 93 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermodynamic Control
This protocol aims to maximize the formation of the thermodynamic enolate, leading to the desired this compound.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH) (1.1 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Ketone Addition: Cool the suspension to 0 °C and add a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Enolate Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours to ensure the formation of the thermodynamic enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Synthesis of this compound via a Protecting Group Strategy
This multi-step protocol offers high regioselectivity.
-
Methylation of 2-methoxycarbonylcyclopentanone:
-
To a solution of 2-methoxycarbonylcyclopentanone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add potassium hydroxide (B78521) (1.1 equivalents).
-
Stir for 30 minutes, then add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup with water and dichloromethane (B109758) extraction to yield 2-methyl-2-methoxycarbonylcyclopentanone.[1]
-
-
Ketal Protection:
-
To a solution of 2-methyl-2-methoxycarbonylcyclopentanone (1.0 equivalent) and ethylene glycol (3.0 equivalents) in methylcyclohexane, add p-toluenesulfonic acid (0.1 equivalents).
-
Heat the mixture to reflux with a Dean-Stark trap for 4-5 hours.
-
After cooling, workup with water and extraction to yield 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal.[1]
-
-
Subsequent Steps: The resulting protected intermediate can then be carried forward through ester reduction, deprotection, and subsequent reactions to yield this compound.
Mandatory Visualization
Caption: Workflow for regioselective methylation of 2-methylcyclopentanone.
Caption: Kinetic vs. Thermodynamic enolate formation pathways.
References
Technical Support Center: Optimizing 2,2-Dimethylcyclopentanone Reactions via High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for high-throughput screening (HTS) to optimize reactions involving 2,2-Dimethylcyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of reactions involving this compound that are amenable to HTS optimization?
A1: High-throughput screening is well-suited for optimizing several key reaction types with this compound, including:
-
Aldol (B89426) Condensations: Reactions with aldehydes to form α,β-unsaturated ketones, which are valuable intermediates.[1][2]
-
Baeyer-Villiger Oxidations: Conversion of the cyclic ketone to a lactone, a common scaffold in biologically active molecules.[3][4][5][6]
-
C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig amination): Formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceutical compounds.
-
α-Alkylation: Introduction of alkyl groups at the alpha-position to the carbonyl, though steric hindrance from the gem-dimethyl groups can be a challenge.[7]
Q2: How does the steric hindrance of the gem-dimethyl group on this compound affect HTS reaction optimization?
A2: The gem-dimethyl group at the C2 position introduces significant steric hindrance, which can influence reaction outcomes in several ways. It can hinder the approach of bulky reagents, potentially leading to lower reaction rates or requiring more forcing conditions (e.g., higher temperatures, more active catalysts).[8][9] In reactions like α-alkylation, it can direct reactivity to the less hindered α'-position. For C-N coupling reactions, specialized ligands may be required to overcome the steric barrier and achieve good yields.[10]
Q3: What are common causes of false positives and false negatives in HTS assays for this compound reactions?
A3: False positives (inactive compounds appearing active) and false negatives (active compounds appearing inactive) are common challenges in HTS.
-
False Positives can arise from compound autofluorescence or colored compounds interfering with colorimetric readouts. Some compounds may also inhibit the detection enzyme (e.g., luciferase in a coupled assay).
-
False Negatives can occur due to poor compound solubility, compound degradation under assay conditions, or insufficient reaction time for sterically hindered substrates like this compound.
Q4: How can I effectively quench reactions in a high-throughput 96-well or 384-well plate format?
A4: Quenching in HTS requires rapid and uniform stopping of the reaction across all wells. Common methods include:
-
Addition of an aqueous solution: A simple and effective method for many reaction types.
-
Use of a scavenger resin: Can be used to remove a specific reactant or catalyst.
-
Lowering the temperature: Rapidly cooling the plate can slow or stop many reactions. The choice of quenching agent should be compatible with the downstream analytical method (e.g., LC-MS, GC-MS).
Troubleshooting Guides
Aldol Condensation
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion to the desired α,β-unsaturated product. | Insufficient catalyst activity. Steric hindrance from the gem-dimethyl group slowing the reaction. | Screen a panel of catalysts (e.g., different bases or acids). Increase reaction temperature or time. Consider using a more active catalyst.[1] |
| Formation of multiple side products. | Self-condensation of the aldehyde partner. Isomerization of the product.[1] | Use an excess of this compound relative to the aldehyde. Optimize the reaction temperature to minimize isomerization.[1] |
| High variability in results across the plate. | Inconsistent dispensing of reagents. Temperature gradients across the plate. | Ensure proper calibration and maintenance of liquid handlers. Use a high-quality plate incubator with uniform heating. |
Baeyer-Villiger Oxidation
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor regioselectivity, leading to a mixture of lactone isomers. | Inappropriate choice of oxidant or catalyst.[3][5][6] | Screen a variety of peroxy acids or catalyst systems (e.g., Lewis acids with hydrogen peroxide). Chiral catalysts can be employed for enantioselective oxidations.[3][4][5][6] |
| Incomplete reaction. | Insufficient oxidant concentration. Catalyst deactivation. | Increase the equivalents of the oxidant. Screen for more robust catalysts that are stable under the reaction conditions. |
| Degradation of the product lactone. | Hydrolysis of the lactone under acidic or basic conditions. | Neutralize the reaction mixture promptly during workup. Use a buffered system if compatible with the reaction. |
C-N Cross-Coupling
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired coupled product. | Catalyst deactivation. Steric hindrance preventing efficient coupling.[10][11] Inappropriate ligand choice. | Screen a library of palladium precatalysts and ligands, including those designed for sterically hindered substrates.[10] Ensure rigorous exclusion of air and moisture. |
| Formation of hydrodehalogenation byproduct. | Presence of water or protic impurities. Unstable catalyst. | Use anhydrous solvents and reagents. Screen different bases and catalyst systems. |
| Assay interference from residual catalyst or ligands. | Palladium complexes can interfere with certain analytical methods. | Implement a purification step prior to analysis, such as solid-phase extraction (SPE). Develop an analytical method that is not affected by these components. |
Experimental Protocols
High-Throughput Screening Assay for Aldol Condensation (Colorimetric)
Objective: To identify optimal conditions (catalyst, solvent, temperature) for the aldol condensation of this compound with a model aldehyde.
Materials:
-
This compound
-
Aldehyde of interest
-
Library of catalysts (e.g., various amine bases, solid-supported bases)
-
Selection of solvents (e.g., Toluene, THF, Dioxane)
-
96-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate sealer
-
Plate incubator/shaker
-
UV/Vis microplate reader
-
Quenching solution (e.g., dilute aqueous acid)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (for colorimetric detection of the α,β-unsaturated ketone product)
Methodology:
-
Plate Preparation: In each well of a 96-well plate, dispense the catalyst from a stock solution or as a solid.
-
Reagent Addition: Add the solvent to each well, followed by the this compound and then the aldehyde solution using an automated liquid handler.
-
Reaction Incubation: Seal the plate and incubate at the desired temperature with shaking for a set period.
-
Quenching: Add the quenching solution to each well to stop the reaction.
-
Derivatization and Detection: Transfer an aliquot of the quenched reaction mixture to a new plate. Add the DNPH solution and allow time for the color to develop.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the product formation in each well relative to controls.
High-Throughput Screening Assay for Baeyer-Villiger Oxidation (LC-MS)
Objective: To screen different oxidants and catalysts for the regioselective Baeyer-Villiger oxidation of this compound.
Materials:
-
This compound
-
Library of peroxy acids (e.g., m-CPBA, peracetic acid) or a combination of an oxidant (e.g., hydrogen peroxide) and a library of Lewis acid catalysts.
-
Selection of aprotic solvents (e.g., Dichloromethane, Chloroform)
-
96-well microplates with appropriate liners for chemical resistance
-
Automated liquid handler
-
Plate sealer
-
Plate shaker at controlled temperature
-
Quenching solution (e.g., aqueous sodium thiosulfate)
-
LC-MS system with an autosampler
Methodology:
-
Plate Preparation: Dispense the catalyst solutions into the wells of a 96-well plate.
-
Reagent Addition: Add the solvent, followed by the this compound solution.
-
Initiation of Reaction: Add the oxidant solution to each well to start the reaction.
-
Reaction Incubation: Seal the plate and shake at a controlled temperature for the desired reaction time.
-
Quenching: Add the quenching solution to each well.
-
Sample Preparation for Analysis: Dilute the quenched reaction mixtures in a suitable solvent (e.g., acetonitrile) in a new plate for LC-MS analysis.
-
Data Acquisition: Analyze the samples by LC-MS to determine the ratio of starting material to the lactone product(s).
-
Data Analysis: Calculate the conversion and regioselectivity for each reaction condition.
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Regio- and enantioselective Baeyer-Villiger oxidation: kinetic resolution of racemic 2-substituted cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Regio- and Enantioselective BaeyerâVilliger Oxidation: Kinetic Resolution of Racemic 2âSubstituted Cyclopentanones - American Chemical Society - Figshare [acs.figshare.com]
- 5. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 167. The effect of steric hindrance on the course of Pfitzinger reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: 2,2-Dimethylcyclopentanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with 2,2-Dimethylcyclopentanone. The focus is on common issues encountered during reactions that require a critical quenching step.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a "quenching" step in reactions involving this compound?
A: A quenching step is a critical procedure used to stop a chemical reaction at a desired point. This is typically achieved by adding a reagent that neutralizes or destroys any remaining reactive species, such as strong acids, bases, organometallics, or metal hydrides. For instance, when reacting this compound with a Grignard reagent, quenching with an aqueous acid neutralizes the intermediate alkoxide and any excess Grignard reagent, allowing for the isolation of the desired alcohol product.
Q2: My reaction involving this compound formed a thick, un-stirrable precipitate upon quenching. What should I do?
A: This is a common issue, particularly in reactions like Grignard or hydride reductions, where insoluble inorganic salts (e.g., magnesium or aluminum salts) can form during the quench.
-
Immediate Action: If possible, add more solvent (e.g., THF, diethyl ether) to try and dilute the mixture and improve stirring.
-
Solution: For magnesium salts from a Grignard reaction, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is often preferred over water or strong acids as it can help chelate the magnesium ions and keep the salts dissolved. For aluminum salts from a LiAlH₄ or NaBH₄ reduction, a "Fieser workup" (sequential addition of water, then 15% NaOH solution, then more water) is a standard procedure to produce a granular, easily filterable precipitate of aluminum salts.
Q3: Can I use a protic solvent like methanol (B129727) to quench my enolate formation reaction with this compound?
A: While methanol is a proton source and will quench the enolate, it is generally not the recommended first choice. Adding a protic solvent directly to a strong, non-protic base like Lithium Diisopropylamide (LDA) at low temperatures can be highly exothermic and may lead to side reactions. The preferred method is to quench with a milder reagent like a saturated aqueous solution of ammonium chloride (NH₄Cl) or simply water, after the desired alkylation or reaction has completed. This provides a more controlled neutralization of the reactive enolate.
Troubleshooting Guides
This section addresses specific issues encountered during common synthetic procedures using this compound as a starting material.
Guide 1: Grignard Reaction Troubleshooting
Reaction: this compound + MeMgBr → 1,2,2-Trimethylcyclopentan-1-ol
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the tertiary alcohol. | 1. Inactive Grignard Reagent: The Grignard reagent may have been degraded by exposure to moisture or air. | 1. Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | 2. Allow the reaction to stir for a longer period or gently warm to drive to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| 3. Ineffective Quenching: The intermediate magnesium alkoxide was not fully protonated. | 3. Ensure enough acidic solution (e.g., 1M HCl or saturated NH₄Cl) is added to completely neutralize the reaction mixture. Check the pH of the aqueous layer. | |
| Recovery of starting material (this compound). | 1. Enolization: The Grignard reagent acted as a base, deprotonating the ketone, instead of as a nucleophile. | 1. This is more common with sterically hindered ketones. Consider using a more reactive organometallic reagent like an organolithium (e.g., MeLi). |
| 2. Poor Quality Grignard Reagent: As above, moisture may have quenched the reagent before it could react. | 2. Use high-quality, dry solvents and reagents. | |
| Formation of a biphasic mixture with an oily layer after workup. | 1. Emulsion Formation: Salts and partially soluble byproducts can cause emulsions, making layer separation difficult. | 1. Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion. |
Guide 2: Hydride Reduction Troubleshooting
Reaction: this compound + LiAlH₄ → 2,2-Dimethylcyclopentanol
| Issue | Potential Cause | Recommended Solution |
| Violent, uncontrolled effervescence during quenching. | 1. Quenching too fast: Adding the quenching agent (water or acid) too quickly to excess, highly reactive LiAlH₄. | 1. Perform the quench slowly and at a low temperature (e.g., in an ice bath). Add the quenching agent dropwise with vigorous stirring. A common and safer method is the Fieser workup. |
| Low yield of the alcohol product. | 1. Insufficient LiAlH₄: Not enough reducing agent was used to fully convert the ketone. | 1. Use a slight excess of LiAlH₄ (e.g., 1.1 to 1.5 equivalents). Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| 2. Product lost during workup: The alcohol may have some water solubility, or the aluminum salts may have trapped the product. | 2. After filtering the aluminum salts, wash them thoroughly with an organic solvent (e.g., ether, ethyl acetate). Perform multiple extractions of the aqueous layer to recover all the product. | |
| Formation of a gelatinous, difficult-to-filter precipitate. | 1. Incorrect Quenching Procedure: The nature of the aluminum salts formed is highly dependent on the quenching method. | 1. Use the Fieser workup protocol (see below) to produce granular, easily filterable aluminum salts. |
Experimental Protocols
Protocol 1: Reduction of this compound with LiAlH₄ and Fieser Quench
-
Setup: Under an inert atmosphere (N₂), add a solution of this compound (1.0 eq) in anhydrous diethyl ether to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, 1.1 eq) in anhydrous diethyl ether at 0 °C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour, or until TLC analysis shows complete consumption of the starting ketone.
-
Cooling: Cool the reaction mixture back down to 0 °C in an ice bath.
-
Quenching (Fieser Method): While stirring vigorously, perform the following sequential additions very slowly and carefully:
-
Add 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
Add 'x' mL of 15% w/v aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Add '3x' mL of water.
-
-
Filtration: A granular white precipitate should form. Remove the ice bath and stir the slurry for 15-30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Workup: Collect the filtrate, dry it over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield 2,2-Dimethylcyclopentanol.
Visualizations
Caption: Workflow for the reduction of this compound.
Caption: Troubleshooting logic for low yield in a Grignard reaction.
Technical Support Center: Solvent Effects on the Reactivity of 2,2-Dimethylcyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dimethylcyclopentanone. The following information addresses common issues related to solvent effects on the reactivity of this ketone, particularly concerning enolate formation and subsequent reactions.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems encountered during experiments involving the reactivity of this compound in different solvents.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no enolate formation | 1. Inappropriate base: The base used is not strong enough to deprotonate the α-carbon of this compound effectively. 2. Base degradation: The base has degraded due to improper storage or handling (e.g., exposure to moisture). 3. Insufficient reaction time or low temperature: The reaction conditions are not optimal for complete deprotonation. | 1. Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) for irreversible enolate formation. For equilibrium conditions, a weaker base like potassium hydride (KH) can be used. 2. Use freshly prepared or properly stored base. Titrate the base before use to determine its exact molarity. 3. Allow for sufficient reaction time and optimize the temperature. For kinetic enolate formation with LDA, reactions are typically run at low temperatures (e.g., -78 °C). |
| Poor regioselectivity (mixture of enolates) | 1. Thermodynamic control when kinetic control is desired: Using a weaker base or higher temperatures can lead to an equilibrium mixture of the kinetic and thermodynamic enolates. 2. Proton exchange: The presence of proton sources (e.g., excess ketone, protic solvents) can facilitate equilibration between enolates. | 1. For the kinetic enolate, use a strong, sterically hindered base like LDA at low temperatures (-78 °C) to ensure rapid and irreversible deprotonation of the less hindered α-carbon. 2. Use a slight excess of the base to ensure all the ketone is converted to the enolate. Ensure all reagents and solvents are strictly anhydrous. |
| Low yield of C-alkylated product | 1. Competitive O-alkylation: The reaction conditions favor the enolate reacting at the oxygen atom instead of the carbon atom. This is more common in polar aprotic solvents. 2. Enolate aggregation: In weakly coordinating solvents like THF, enolates can form aggregates, which may reduce their reactivity.[1] 3. Poor electrophile: The alkylating agent is not reactive enough (e.g., tertiary halides) or is too sterically hindered. | 1. Use a less polar, weakly coordinating solvent such as tetrahydrofuran (B95107) (THF) to favor C-alkylation. The presence of a lithium cation also favors C-alkylation. 2. While aggregation is inherent in THF, using a co-solvent like HMPA (or a safer alternative like DMPU) can break up these aggregates and increase reactivity. However, be aware this can also increase O-alkylation. 3. Use a reactive electrophile, such as a primary alkyl iodide or bromide.[2] |
| Formation of side products (e.g., aldol (B89426) condensation) | 1. Presence of unreacted ketone: If enolate formation is not complete, the enolate can react with the remaining ketone. 2. Inappropriate temperature: Higher temperatures can promote side reactions. | 1. Ensure complete deprotonation by using at least one full equivalent of a strong base like LDA. 2. Maintain a low reaction temperature, especially during the enolate formation and alkylation steps. |
| Inconsistent reaction rates | 1. Solvent polarity and coordinating ability: The rate of enolate reactions is highly dependent on the solvent.[2] Polar aprotic solvents that can solvate the cation and disaggregate enolate clusters generally lead to faster rates.[1][3] 2. Water contamination: Traces of water will quench the enolate and affect the kinetics. | 1. Choose a solvent appropriate for the desired outcome and maintain consistency. For faster rates, polar aprotic solvents like DMSO can be used, but be mindful of the potential for increased O-alkylation.[1][3] 2. Ensure all glassware, solvents, and reagents are rigorously dried before use. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the structure of the this compound enolate in solution?
A1: The solvent plays a crucial role in the aggregation state of the enolate. In weakly coordinating solvents like tetrahydrofuran (THF), lithium enolates tend to exist as aggregates (e.g., tetramers or dimers).[1] In contrast, strongly coordinating polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA) can break down these aggregates to form more reactive monomeric "naked" enolates by solvating the metal cation.[1]
Q2: Which solvents favor C-alkylation versus O-alkylation of the this compound enolate?
A2: C-alkylation is generally favored in weakly coordinating solvents like THF.[1] O-alkylation is more pronounced in strongly coordinating, polar aprotic solvents such as DMSO and HMPA.[1] This is because these solvents separate the enolate ion pair, making the oxygen atom more accessible and reactive.
Q3: How can I control the regioselectivity of enolate formation for an unsymmetrical ketone like 2-methylcyclopentanone (B130040) (as an analogy for substituted cyclopentanones)?
A3: To form the kinetic enolate (deprotonation at the less substituted α-carbon), you should use a strong, sterically hindered base like lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) in a non-polar solvent like THF. These conditions lead to rapid and irreversible deprotonation of the more accessible proton. To favor the thermodynamic enolate (deprotonation at the more substituted α-carbon), use a smaller, weaker base (like potassium hydride) at a higher temperature, which allows for equilibrium to be established, favoring the more stable, more substituted enolate.
Q4: What is the expected impact of solvent polarity on the rate of reaction of the this compound enolate?
A4: The reaction rate is expected to be significantly faster in polar aprotic solvents like DMSO compared to less polar solvents like THF.[2][3] This is attributed to the ability of polar aprotic solvents to disaggregate the enolate clusters and generate highly reactive "naked" enolates.[1]
Q5: Are there any safety concerns with solvents commonly used in enolate chemistry?
A5: Yes. Hexamethylphosphoramide (HMPA) is a highly effective solvent for enolate reactions but is also a known carcinogen. Safer alternatives with similar properties, such as dimethylpropyleneurea (DMPU), are often used. Always consult the Safety Data Sheet (SDS) for all solvents and reagents and work in a well-ventilated fume hood.
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative effects of different solvents on the alkylation of the lithium enolate of this compound with a primary alkyl halide (e.g., methyl iodide). The data is illustrative of the expected trends based on general principles of enolate reactivity.
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Expected Enolate Structure | Expected Relative Rate of Alkylation | Expected C/O Alkylation Ratio |
| Tetrahydrofuran (THF) | 7.6 | Weakly Coordinating | Aggregated (Dimers/Tetramers) | 1 (Baseline) | >95 : <5 |
| Dimethyl Sulfoxide (DMSO) | 47 | Strongly Coordinating | Monomeric ("Naked" Enolate) | ~10³ - 10⁴ | Lower (e.g., 70 : 30) |
| Hexamethylphosphoramide (HMPA) | 30 | Very Strongly Coordinating | Monomeric ("Naked" Enolate) | >10⁴ | Lowest (e.g., 50 : 50) |
| Diethyl Ether (Et₂O) | 4.3 | Weakly Coordinating | Aggregated | <1 | >95 : <5 |
| 1,2-Dimethoxyethane (DME) | 7.2 | Chelating | Tightly Bound Aggregates/Monomers | ~10 - 10² | ~90 : 10 |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Enolate Formation by ¹H NMR Spectroscopy
This protocol allows for the qualitative observation of enolate formation.
-
Preparation: In a flame-dried, argon-purged NMR tube equipped with a septum, dissolve this compound (1.0 eq) in the desired deuterated solvent (e.g., THF-d₈, DMSO-d₆).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material at the desired reaction temperature (e.g., -78 °C or room temperature).
-
Deprotonation: While maintaining the temperature, add a solution of a strong base (e.g., LDA, 1.1 eq) in the same deuterated solvent dropwise to the NMR tube.
-
Monitoring: Acquire ¹H NMR spectra at regular intervals. The disappearance of the α-proton signals of the starting ketone and the appearance of new signals in the vinylic region are indicative of enolate formation.
Protocol 2: C-Alkylation of this compound in THF (Kinetic Control)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a rubber septum.
-
Reagent Preparation: In the reaction flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 mmol) in anhydrous THF (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Alkylation: Add a primary alkyl halide (e.g., methyl iodide, 1.2 mmol) to the enolate solution at -78 °C. Allow the reaction to stir for 2-4 hours, gradually warming to room temperature.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS and/or NMR to determine the yield and purity of the C-alkylated product.
Diagrams
Caption: Solvent influence on enolate structure and alkylation pathway.
References
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectra of 2,2-Dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2,2-dimethylcyclopentanone. It serves as a valuable resource for the structural elucidation and quality control of this compound and its derivatives. By presenting experimental data alongside comparisons with related molecules, this document aims to facilitate a deeper understanding of the spectral features of substituted cyclopentanones.
1H and 13C NMR Spectral Data of this compound
The following tables summarize the experimental 1H and 13C NMR spectral data for this compound.
Table 1: 1H NMR Spectral Data of this compound
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | 1.05 | Singlet | 6H | 2 x CH3 |
| b | 2.25 | Triplet | 2H | CH2 (C3) |
| c | 1.85 | Multiplet | 2H | CH2 (C4) |
| d | 1.95 | Triplet | 2H | CH2 (C5) |
Solvent: CDCl3, Reference: TMS (0 ppm). Instrument: BRUKER AC-300.[1]
Table 2: 13C NMR Spectral Data of this compound
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | 221.0 | C=O (C1) |
| 2 | 45.0 | C(CH3)2 (C2) |
| 3 | 38.0 | CH2 (C3) |
| 4 | 27.0 | CH2 (C4) |
| 5 | 35.0 | CH2 (C5) |
| 6 | 24.5 | 2 x CH3 |
Solvent: CDCl3.[1]
Comparative Spectral Analysis
To better understand the spectral characteristics of this compound, a comparison with cyclopentanone (B42830) and 3,3-dimethylcyclopentanone (B1585620) is presented below.
Table 3: Comparison of 1H NMR Chemical Shifts (ppm)
| Compound | CH3 | α-CH2 | β-CH2 |
| Cyclopentanone | - | 2.04 (m) | 2.04 (m) |
| This compound | 1.05 (s) | - | C3: 2.25 (t), C4: 1.85 (m), C5: 1.95 (t) |
| 3,3-Dimethylcyclopentanone | 1.07 (s) | 2.15 (s) | 1.75 (t) |
Table 4: Comparison of 13C NMR Chemical Shifts (ppm)
| Compound | C=O | C(CH3)2/C(CH3)2 | α-C | β-C | CH3 |
| Cyclopentanone | 219.8 | - | 38.2 | 23.2 | - |
| This compound | 221.0 | 45.0 | C5: 35.0 | C3: 38.0, C4: 27.0 | 24.5 |
| 3,3-Dimethylcyclopentanone | 219.0 | 37.5 | 52.5 | 30.8 | 29.1 |
The presence of the gem-dimethyl group at the C2 position in this compound significantly influences the chemical shifts of the neighboring protons and carbons compared to the parent cyclopentanone. The α-protons are absent, and the methyl groups appear as a characteristic singlet in the 1H NMR spectrum. In the 13C NMR spectrum, the quaternary carbon (C2) and the methyl carbons introduce distinct signals.
Experimental Protocols
The following is a general protocol for acquiring high-quality 1H and 13C NMR spectra.
Sample Preparation:
-
Sample Quantity: For 1H NMR, 5-25 mg of the compound is typically sufficient. For 13C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.
-
Solvent Selection: High-purity deuterated solvents such as Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Acetone-d6 should be used to minimize solvent signals in the 1H NMR spectrum. The choice of solvent depends on the sample's solubility.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl3 at δ = 7.26 ppm for 1H NMR and δ = 77.16 ppm for 13C NMR).
-
Filtration: Ensure the sample is fully dissolved. If any solid particles are present, the solution should be filtered to prevent distortion of the magnetic field homogeneity.
NMR Data Acquisition:
-
Instrumentation: The spectra presented in this guide were acquired on a BRUKER AC-300 spectrometer.[1]
-
Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize its homogeneity.
-
1H NMR Acquisition Parameters:
-
Pulse Angle: 30-90°
-
Number of Scans (NS): 8-16 scans are generally adequate for routine characterization.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): A common starting point is 2 seconds.
-
-
13C NMR Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds is a common starting point.
-
Decoupling: Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Structural and Spectral Relationships
The following diagram illustrates the correlation between the structure of this compound and its characteristic NMR signals.
Caption: Correlation of this compound structure with its 1H and 13C NMR signals.
References
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 2,2-Dimethylcyclopentanone
For researchers, scientists, and professionals in the fast-paced world of drug development, the precise identification and characterization of chemical compounds are paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint that is invaluable for structural elucidation and purity assessment. This guide offers a detailed comparison of the mass spectrometric behavior of 2,2-Dimethylcyclopentanone against structurally related cyclic ketones, supported by experimental data and protocols.
This analysis focuses on this compound, a seven-carbon cyclic ketone, and compares its fragmentation pattern with that of the parent compound, cyclopentanone (B42830), and an isomeric analog, 2,5-dimethylcyclopentanone. Understanding these subtle differences is crucial for confident identification in complex mixtures.
Performance Comparison: Fragmentation Analysis
The electron ionization (EI) mass spectra of this compound and its analogs reveal characteristic fragmentation patterns that are diagnostic of their molecular structures. The primary ionization event involves the removal of an electron from the oxygen atom, leading to a molecular ion (M+•) that subsequently undergoes a series of fragmentation reactions.
The quantitative data for the major fragments of this compound, cyclopentanone, and 2,5-dimethylcyclopentanone are summarized in the table below. The relative intensity of each fragment provides insight into the stability of the resulting ions and the preferred fragmentation pathways.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+•) m/z | Key Fragment 1 (m/z) | Relative Intensity (%) | Key Fragment 2 (m/z) | Relative Intensity (%) | Key Fragment 3 (m/z) | Relative Intensity (%) |
| This compound | 112.17 | 112 | 56 | 100 | 84 | 40 | 41 | 35 |
| Cyclopentanone | 84.12 | 84 | 56 | 100 | 42 | 50 | 55 | 45 |
| 2,5-Dimethylcyclopentanone | 112.17 | 112 | 70 | 100 | 41 | 80 | 55 | 60 |
Key Observations:
-
This compound exhibits a base peak at m/z 56. This prominent fragment is attributed to a characteristic cleavage of the cyclopentanone ring. The molecular ion peak at m/z 112 is clearly visible.
-
Cyclopentanone , the parent compound, also shows a base peak at m/z 56, indicating a similar primary fragmentation pathway involving the loss of ethylene (B1197577).[1][2]
-
2,5-Dimethylcyclopentanone , an isomer of the target compound, presents a different fragmentation pattern with a base peak at m/z 70. This highlights the influence of the methyl group positions on the fragmentation process.
Elucidating the Fragmentation Pathway
The fragmentation of cyclic ketones under electron ionization is a well-understood process, often initiated by alpha-cleavage, where the bond adjacent to the carbonyl group is broken. In the case of this compound, the initial molecular ion can undergo several competing fragmentation pathways, leading to the observed spectrum.
Figure 1. Proposed mass fragmentation pathway of this compound.
The diagram above illustrates the primary fragmentation steps for this compound. The molecular ion (m/z 112) can lose an ethylene molecule to form the fragment at m/z 84. The most favorable pathway, however, involves a more complex rearrangement following an initial alpha-cleavage to produce the stable ion at m/z 56, which is the base peak in the spectrum.
Experimental Protocols
The following is a generalized protocol for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol can be adapted based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
For neat samples, dilute the compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
-
For complex matrices, a sample extraction and clean-up procedure may be necessary to remove interfering substances.[3]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
GC Column: HP-5MS (30 m x 0.250 mm x 0.25 µm) or a similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
3. Data Analysis:
-
The acquired mass spectra are compared with reference spectra from established databases such as the NIST/EPA/NIH Mass Spectral Library.
-
The fragmentation patterns are analyzed to confirm the identity of the compounds and to assess their purity.
This comprehensive guide provides a framework for the mass spectrometric analysis of this compound. By comparing its fragmentation pattern with those of related compounds and adhering to a robust experimental protocol, researchers can confidently identify and characterize this and other cyclic ketones in their samples.
References
A Comparative Infrared Spectral Analysis of 2,2-Dimethylcyclopentanone
This guide provides a comparative analysis of the infrared (IR) spectrum of 2,2-dimethylcyclopentanone, contrasting it with cyclopentanone (B42830) and its structural isomer, 3,3-dimethylcyclopentanone (B1585620). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the vibrational spectroscopy of these cyclic ketones. The guide includes quantitative spectral data, detailed experimental protocols, and a visual representation of the key spectral correlations.
Comparison of Infrared Spectra
The infrared spectra of cyclic ketones are characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to ring strain and substitution patterns. In five-membered rings, the carbonyl stretch typically appears at a higher wavenumber compared to acyclic or six-membered ring ketones.
The table below summarizes the key infrared absorption peaks for this compound and its selected comparators. The assignments are based on established knowledge of group frequencies and comparative spectral analysis.
| Vibrational Mode | This compound (Gas Phase) Wavenumber (cm⁻¹) | Cyclopentanone (Gas Phase) Wavenumber (cm⁻¹) | 3,3-Dimethylcyclopentanone (Vapor Phase) Wavenumber (cm⁻¹) |
| C-H Stretching (CH₃ & CH₂) | ~2970, ~2875 | ~2970, ~2880 | ~2965, ~2875 |
| C=O Stretching | ~1751 | ~1751 | ~1749 |
| CH₂ Scissoring | ~1465 | ~1460 | ~1468 |
| CH₃ Bending (Asymmetric) | ~1450 | - | ~1455 |
| CH₃ Bending (Symmetric) | ~1370 | - | ~1370 |
| C-C Stretching | Multiple bands in fingerprint region | Multiple bands in fingerprint region | Multiple bands in fingerprint region |
The data indicates that the position of the prominent C=O stretching vibration is very similar for all three compounds, appearing around 1750 cm⁻¹. This is consistent with the characteristic high frequency for a carbonyl group within a five-membered ring. The primary differences in the spectra arise from the C-H bending and stretching modes of the methyl groups, which are present in this compound and 3,3-dimethylcyclopentanone but absent in cyclopentanone.
Experimental Protocols
The following is a representative experimental protocol for obtaining the infrared spectrum of a liquid ketone sample using a Fourier Transform Infrared (FTIR) spectrometer.
Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
Sample Preparation (Neat Liquid):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. If necessary, clean the crystal with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or acetone, and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and atmospheric components like CO₂ and water vapor.
-
Place a single drop of the liquid ketone sample (e.g., this compound) directly onto the center of the ATR diamond crystal.
-
Lower the ATR press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Processing: The instrument software automatically performs a Fourier transform on the interferogram to produce the infrared spectrum. The background spectrum is then automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.
Visualization of Molecular Structure and IR Peaks
The following diagram illustrates the correlation between the molecular structure of this compound and its principal infrared absorption bands.
Caption: Structure-Spectrum Correlation for this compound.
A Comparative Guide to the Synthetic Routes of 2,2-Dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
2,2-Dimethylcyclopentanone is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably the fungicide metconazole.[1][2] The efficient and scalable synthesis of this ketone is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most appropriate method for a given research or development objective.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Multi-step Synthesis from 2-Methoxycarbonylcyclopentanone | Route 2: Direct Methylation of 2-Methylcyclopentanone |
| Starting Material | 2-Methoxycarbonylcyclopentanone | 2-Methylcyclopentanone |
| Overall Yield | High (reported as a multi-step process with high yields in each step) | Variable, can be high under optimized conditions |
| Key Reagents | Potassium hydroxide (B78521), Methyl bromide, Ethylene (B1197577) glycol, p-Toluenesulfonic acid, Sodium | Strong base (e.g., LDA) or formation of an enamine (e.g., with pyrrolidine) followed by a methylating agent (e.g., methyl iodide) |
| Reaction Conditions | Multi-step process involving protection and deprotection steps, with varying temperatures from 0°C to 100°C.[3] | Typically requires anhydrous conditions and low temperatures for enolate formation, or milder conditions for enamine formation and subsequent alkylation. |
| Scalability | Demonstrated on a multi-gram scale in patent literature, suggesting good scalability.[3] | Potentially scalable, though control of side reactions can be challenging in direct alkylation. |
| Advantages | High overall yield, well-defined and controlled reaction sequence.[3] | Fewer synthetic steps, potentially more atom-economical. |
| Disadvantages | Longer overall synthesis, requires multiple purification steps. | Direct alkylation with strong bases can lead to side products (polymethylation) and requires stringent control of reaction conditions.[3] The Stork enamine route offers a milder alternative. |
Synthetic Route 1: Multi-step Synthesis from 2-Methoxycarbonylcyclopentanone
This route offers a controlled and high-yielding approach to this compound through a series of well-defined steps involving methylation, ketal protection, reduction, and subsequent transformations.
Experimental Protocol:
Step 1: Preparation of 2-Methyl-2-methoxycarbonylcyclopentanone [3]
-
To a 5 L three-neck reaction flask containing 2-methoxycarbonylcyclopentanone (390 g, 2.75 mol) and tetrahydrofuran (B95107) (2 L), the temperature is lowered to 0°C under mechanical stirring.
-
Potassium hydroxide (168 g, 3 mol) is added in batches, and stirring is continued for 30 minutes after the addition is complete.
-
Methyl bromide (262 g, 2.75 mol) is added dropwise, maintaining the temperature at 0°C.
-
The reaction is stirred for an additional 12 hours after the dropwise addition.
-
The reaction solution is poured into water and extracted three times with dichloromethane.
-
The combined organic phases are washed with water and saturated salt solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-methyl-2-methoxycarbonylcyclopentanone (412 g, 97% yield) as a light yellow oil.
Step 2: Preparation of 2-Methyl-2-methoxycarbonylcyclopentanone ethylene ketal [3]
-
In a suitable reaction vessel, 2-methyl-2-methoxycarbonylcyclopentanone (390 g, 2.5 mol), ethylene glycol (465 g, 7.5 mol), p-toluenesulfonic acid (43 g, 10% by weight of substrate), and 2 L of methylcyclohexane are combined.
-
The mixture is heated to 100°C and refluxed with stirring for 4-5 hours.
-
After the reaction, water is added to the system, and the layers are separated.
-
The aqueous phase is extracted three times with methylcyclohexane.
-
The combined organic phases are washed with water and saturated saline solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal (495 g, 99% yield).
Step 3: Preparation of 2-Hydroxymethyl-2-methylcyclopentanone ethylene ketal [3]
-
To a 5 L three-neck round bottom flask are added 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal (200 g, 1 mol) and 2-methylbutanol (2 L).
-
The temperature is raised to 75°C, and metallic sodium (46 g, 2 mol), cut into flakes, is added in batches.
-
The reaction is continued at this temperature for 1 hour after the addition of sodium is complete.
-
The reaction is quenched by the slow addition of 1 L of ethanol (B145695) at 0°C.
-
The reaction mixture is then slowly poured into water and extracted three times with ethyl acetate.
-
The combined organic phases are washed with water and saturated salt solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 2-hydroxymethyl-2-methylcyclopentanone ethylene ketal (160 g, 93% yield).
Note: The final conversion of 2-hydroxymethyl-2-methylcyclopentanone ethylene ketal to this compound involves further synthetic steps not fully detailed in the cited source.
Synthetic Route 2: Direct Methylation of 2-Methylcyclopentanone
A more direct approach to this compound involves the methylation of 2-methylcyclopentanone. However, direct alkylation using a strong base and a methylating agent can be challenging to control and may lead to the formation of undesired polymethylated byproducts.[3] A milder and more selective alternative is the Stork enamine synthesis.
General Experimental Considerations:
The Stork enamine synthesis involves three main steps:
-
Enamine Formation: 2-Methylcyclopentanone is reacted with a secondary amine, such as pyrrolidine (B122466) or morpholine, typically with azeotropic removal of water to drive the reaction to completion.
-
Alkylation: The resulting enamine, which is a nucleophilic equivalent of an enolate, is then reacted with a methylating agent, such as methyl iodide. This step is generally performed under milder conditions than direct enolate alkylation.
-
Hydrolysis: The intermediate iminium salt is hydrolyzed with aqueous acid to yield the final product, this compound, and regenerate the secondary amine.
While a specific, detailed experimental protocol with quantitative data for the synthesis of this compound via the Stork enamine route was not found in the immediate search results, this method is a well-established and often preferred alternative to direct alkylation of ketones due to its milder reaction conditions and improved selectivity, which helps to avoid over-alkylation.
Conclusion
The choice between these two synthetic routes will depend on the specific requirements of the researcher or organization. The multi-step synthesis from 2-methoxycarbonylcyclopentanone is a well-documented, high-yielding, and scalable process, making it suitable for applications where a reliable and robust synthesis is paramount. The direct methylation of 2-methylcyclopentanone, particularly via the Stork enamine synthesis, offers a more concise route, which could be advantageous in terms of step economy. However, optimization of the reaction conditions for the enamine route would be necessary to ensure high yields and purity for the desired this compound. Further investigation into specific protocols for the Stork enamine synthesis of this target molecule is recommended for those considering this approach.
References
Comparative Guide to the Biological Activity of 2,2-Dimethylcyclopentanone Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 2,2-Dimethylcyclopentanone derivatives is limited in publicly available literature. This guide provides a comparative overview of the biological activities of structurally related cyclopentanone (B42830) analogs to serve as a predictive resource for the potential bioactivities of novel this compound derivatives.
Introduction
The cyclopentanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered ring system provides a versatile template for the development of therapeutic agents targeting a range of diseases. While this compound itself is primarily recognized as a key intermediate in the synthesis of fungicides like Metconazole, its structural analogs have demonstrated significant potential in oncology, inflammation, and infectious diseases.[1] This guide summarizes the available experimental data on the anticancer, anti-inflammatory, and antimicrobial activities of various cyclopentanone derivatives to inform future research and drug discovery efforts centered around the this compound core.
Anticancer Activity of Cyclopentanone Analogs
Cyclopentanone derivatives, particularly diarylidenecyclopentanones, have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation.
Table 1: Comparative Cytotoxicity of Diarylidenecyclopentanone Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2,5-Bis((E)-2-chloro-3-hydroxy-4-methoxybenzylidene)cyclopentanone (Compound Is ) | HeLa | Not specified, but showed high anti-inflammatory activity | - | - |
| Diarylidenecyclopentanone Derivative Io | HeLa | 8.73 ± 0.06 | - | - |
| Diarylidenecyclopentanone Derivative It | HeLa | 12.55 ± 0.31 | - | - |
| Diarylidenecyclopentanone Derivative Iu | HeLa | 11.47 ± 0.15 | - | - |
Data sourced from a study on the anti-inflammatory and cytotoxic properties of diarylidenecyclopentanones.[2]
The cytotoxic effects of these compounds are often linked to their ability to induce cell cycle arrest and apoptosis. For instance, active diarylidenecyclopentanones have been observed to cause cell cycle arrest in the G0/G1 phase, leading to programmed cell death.[2]
Anti-inflammatory Activity of Cyclopentanone Analogs
Chronic inflammation is a key factor in the progression of many diseases, and cyclopentanone derivatives have shown potential as anti-inflammatory agents. Their mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways.
Table 2: Anti-inflammatory Activity of Diarylidenecyclopentanone Derivatives
| Compound/Derivative | Assay | % Inhibition | IC50 (µM) | Reference Compound |
| 2,5-Bis((E)-2-chloro-3-hydroxy-4-methoxybenzylidene)cyclopentanone (Compound Is ) | PGE2 Production Inhibition | 93.67% | - | - |
| Diarylidenecyclohexanone Derivative Ic | PGE2 Production Inhibition | - | 6.7 ± 0.19 | Licofelone (5.4 ± 0.02 µM) |
| Diarylidenecyclohexanone Derivative Ie | 5-LOX Inhibition | - | 1.4 ± 0.1 | Zileuton (1.2 ± 0.11 µM) |
| Diarylidenecyclohexanone Derivative Ig | 5-LOX Inhibition | - | 1.5 ± 0.13 | Zileuton (1.2 ± 0.11 µM) |
Data sourced from a study on the anti-inflammatory and cytotoxic properties of diarylidenecyclopentanones and diarylidenecyclohexanones.[2]
The anti-inflammatory effects of cyclopentanone derivatives are often attributed to their ability to modulate the NF-κB signaling pathway and inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins (B1171923).[1][3]
Antimicrobial Activity of Cyclopentanone Analogs
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Certain cyclopentanone derivatives have demonstrated promising activity against a range of pathogens.
Table 3: Antimicrobial Activity of a Cyclopentanone Derivative
| Compound/Derivative | Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
| 2-octylcyclopentanone | Escherichia coli | - | - |
| 2-octylcyclopentanone | Pseudomonas aeruginosa | - | - |
| 2-octylcyclopentanone | Staphylococcus aureus | - | - |
| 2-octylcyclopentanone | Salmonella enteritidis | - | - |
While a specific study highlighted the broad-spectrum antimicrobial activity of 2-octylcyclopentanone, detailed quantitative data from that source is not provided in the search results. The table structure is provided as a template for when such data becomes available.[4] Other studies on bis-chalcones with a cyclopentanone core have also shown strong antibacterial properties against various strains.[5]
Signaling Pathways and Mechanisms of Action
The biological activities of cyclopentanone derivatives are underpinned by their interaction with key cellular signaling pathways.
Anti-inflammatory Pathway: NF-κB Inhibition
Many cyclopentanone analogs exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2. Certain cyclopentenone prostaglandins have been shown to directly inhibit the IκB kinase (IKK) complex, preventing IκB degradation and thereby blocking NF-κB activation.[3][6]
Caption: Inhibition of the NF-κB signaling pathway by cyclopentanone derivatives.
Anti-inflammatory Pathway: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The mechanism of COX-2 inhibitors involves blocking the conversion of arachidonic acid to prostaglandin (B15479496) H2.[7]
Caption: Mechanism of COX-2 inhibition by cyclopentanone derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[8]
Caption: Workflow for the MTT cytotoxicity assay.
Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compound orally or via injection at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each animal.[9][10]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[9]
Broth Microdilution Method for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[11]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.[11]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[11]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Conclusion
While direct biological activity data for this compound derivatives is not extensively available, the broader class of cyclopentanone analogs exhibits significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The data presented in this guide, drawn from structurally related compounds, suggests that the this compound scaffold is a promising starting point for the design and synthesis of novel therapeutic candidates. Further research is warranted to explore the synthesis and biological evaluation of derivatives of this compound to fully elucidate their therapeutic potential.
References
- 1. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
A Comparative Guide to GC-MS Analysis of 2,2-Dimethylcyclopentanone Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity analysis of 2,2-Dimethylcyclopentanone. It includes detailed experimental protocols, comparative data with potential impurities and isomers, and a discussion of the compound's relevance in pharmaceutical synthesis.
Introduction
This compound (CAS 4541-32-6) is a cyclic ketone with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1][2] It serves as a crucial intermediate in the synthesis of various organic molecules, most notably the triazole fungicide Metconazole.[3][4] Given its role as a key building block, ensuring the high purity of this compound is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Commercial suppliers typically offer this compound with a purity of 96-98%.[5]
This guide outlines a GC-MS protocol for the precise determination of this compound purity and compares its analytical characteristics with those of common process-related impurities and structural isomers.
Experimental Protocols
The following protocol is a generalized method for the GC-MS analysis of this compound and can be adapted based on the specific instrumentation and analytical requirements.
1. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to prepare a stock solution of 1 mg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the this compound sample in the same solvent to achieve a similar concentration as the standard solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Data Presentation: Comparative Analysis
The purity of this compound is determined by comparing its peak area to the total peak area of all components in the chromatogram. For a comprehensive analysis, it is essential to compare its retention time and mass spectrum with those of potential impurities and isomers. Common impurities can arise from the synthetic route, which may involve the methylation of cyclopentanone (B42830) derivatives. Therefore, incompletely methylated precursors or isomers with different methyl group positions are likely contaminants.
Table 1: Comparative GC-MS Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | C₇H₁₂O | 112.17 | 143-145 | ~9.5 | 112, 97, 84, 69, 56, 41 |
| 2-Methylcyclopentanone | C₆H₁₀O | 98.14 | 139 | ~7.8 | 98, 83, 69, 55, 42 |
| 2,5-Dimethylcyclopentanone | C₇H₁₂O | 112.17 | 142-143 | ~9.2 | 112, 97, 83, 69, 56, 41 |
Note: Expected retention times are estimates and will vary depending on the specific GC-MS system and conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound purity.
Mechanism of Action of Metconazole
This compound is a key precursor for the fungicide Metconazole. Understanding the mechanism of action of the final product provides valuable context for researchers in drug development. Metconazole functions by inhibiting the ergosterol (B1671047) biosynthesis pathway in fungi, which is essential for the integrity of their cell membranes.
References
Safety Operating Guide
Proper Disposal of 2,2-Dimethylcyclopentanone: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of 2,2-Dimethylcyclopentanone, this document outlines the necessary procedures to ensure the safety of laboratory personnel and environmental compliance.
This compound is a flammable liquid and requires careful handling and disposal to mitigate risks.[1][2] Adherence to proper disposal protocols is not only a matter of safety but also a regulatory requirement. Improper disposal of hazardous waste can lead to significant penalties.[3]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. It is a flammable liquid and vapor, and can cause skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE): When handling this chemical, always wear the following to minimize exposure:
-
Protective gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Protective clothing: A lab coat or other protective garments should be worn.
-
Eye/face protection: Safety glasses or goggles are necessary to protect from splashes. In situations with a higher risk of splashing, a face shield should be used.[4]
Handling Procedures:
-
Work in a well-ventilated area to avoid the buildup of flammable vapors.[4]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Use non-sparking tools and explosion-proof equipment.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Keep the container tightly closed when not in use.[4]
Spill Response and Cleanup
In the event of a spill, immediate and appropriate action is crucial to prevent injury and further contamination.
Emergency Procedures:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[4]
-
Containment: Prevent the spill from spreading and from entering drains or sewer systems.[4]
-
Cleanup:
Disposal Procedures
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
Waste Segregation and Collection:
-
Waste Characterization: this compound is classified as a hazardous waste due to its flammability.[3]
-
Separate Waste Streams: Do not mix this compound waste with other, less hazardous wastes. Keeping waste streams separate can reduce disposal costs.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[5] The label should also indicate the associated hazards (e.g., flammable).[5]
-
Container Integrity: Use a container that is compatible with and can be securely closed to store the waste. Keep the container closed except when adding waste.
Disposal Methods:
-
Licensed Chemical Disposal: The primary and recommended method of disposal is through a licensed chemical destruction plant or a hazardous waste management company.[4]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is a suitable disposal method.[4]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[3][4] Discharge into the environment must be avoided.[4]
Empty Container Disposal:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning if regulations permit.[4]
Quantitative Data Summary
While specific regulatory limits can vary by jurisdiction, the following table summarizes key physical properties of this compound relevant to its handling and disposal.
| Property | Value |
| CAS Number | 4541-32-6 |
| Molecular Formula | C7H12O |
| Molecular Weight | 112.17 g/mol |
| Boiling Point | 143-145 °C |
| Flash Point | 32 °C |
| Density | 0.894 g/mL at 25 °C |
Data sourced from various chemical suppliers.[2][6][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H12O | CID 138286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. solvent-recyclers.com [solvent-recyclers.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. njit.edu [njit.edu]
- 6. This compound | 4541-32-6 [chemicalbook.com]
- 7. 2,2-二甲基环戊酮 96% | Sigma-Aldrich [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,2-Dimethylcyclopentanone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2,2-Dimethylcyclopentanone, a flammable ketone. Adherence to these procedures is critical for minimizing risks and ensuring a safe research environment.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the recommended PPE to mitigate exposure risks.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should also be worn to protect against splashes. |
| Hand Protection | While specific chemical resistance data for this compound is limited, data for the structurally similar Cyclopentanone indicates that Butyl rubber and Neoprene gloves offer good to excellent resistance. Nitrile gloves may provide limited splash protection but are not recommended for prolonged contact. Always inspect gloves for any signs of degradation before and during use, and replace them immediately if compromised. |
| Skin and Body Protection | A flame-resistant lab coat is mandatory.[1] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Ensure that legs and feet are covered with long pants and closed-toe shoes. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][2] If a fume hood is not available or in situations with potential for higher exposure, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan for Handling this compound
A systematic approach to handling flammable ketones like this compound is crucial to prevent accidents.
1. Preparation and Engineering Controls:
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ignition Sources: Before handling, ensure the work area is free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[1][2]
-
Spill Kit: Have a spill kit specifically designed for flammable liquids readily accessible. The kit should contain absorbent materials, such as vermiculite (B1170534) or sand, and appropriate waste disposal bags.
2. Handling Procedure:
-
Grounding and Bonding: When transferring from a larger container (greater than 4 liters), use grounding and bonding straps to prevent the buildup of static electricity, which can ignite flammable vapors.
-
Dispensing: Use only spark-proof tools for opening and closing containers. When transferring, pour slowly and carefully to minimize splashing and vapor generation.
-
Heating: Never heat this compound with an open flame. Use a water bath, heating mantle, or another controlled heating source.
3. Storage:
-
Store this compound in a designated, well-ventilated, and cool flammable liquid storage cabinet.
-
Keep containers tightly closed when not in use to prevent the escape of flammable vapors.
-
Ensure containers are clearly labeled with the chemical name and all relevant hazard warnings.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.
1. Waste Collection:
-
Liquid Waste: Collect all waste this compound in a dedicated, properly labeled, and sealed waste container. Do not mix with other waste streams. The container should be made of a material compatible with the chemical.
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards (e.g., "Flammable Liquid").
-
Store waste containers in a designated satellite accumulation area that is secure and away from ignition sources.
3. Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in regular trash.[3]
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
